Loratadine-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(13-chloro-5,6,7,9,9-pentadeuterio-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i3D,4D,5D2,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCNYMKQOSZNPW-XFHCPBGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C3CCN(CC3)C(=O)OCC)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Loratadine-d5: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loratadine-d5 is the deuterated analog of Loratadine, a widely used second-generation antihistamine.[1] In the realm of pharmaceutical analysis and clinical pharmacokinetics, isotopically labeled compounds like this compound are indispensable tools. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical applications of this compound, with a focus on its role as an internal standard in quantitative bioanalysis.
Chemical Structure and Properties
This compound is structurally identical to Loratadine, with the key difference being the substitution of five hydrogen atoms with deuterium atoms on the ethyl group of the carbamate moiety. This isotopic labeling minimally alters the chemical properties of the molecule but provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based assays.
Chemical Structure:
-
IUPAC Name: ethyl-d5 4-(8-chloro-5,6-dihydro-11H-benzo[2][3]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate
-
Chemical Formula: C₂₂H₁₈D₅ClN₂O₂
The precise location of the deuterium atoms is on the ethyl group attached to the piperidine-1-carboxylate functional group.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 387.91 g/mol | [1] |
| Monoisotopic Mass | 387.1761894 Da | |
| Appearance | Neat | |
| Storage Temperature | -20°C Freezer |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in public literature. However, the spectra are expected to be very similar to that of Loratadine, with minor shifts attributable to the deuterium substitution. Below are the characteristic spectral data for the non-deuterated Loratadine for reference.
Infrared (IR) Spectroscopy of Loratadine:
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~1703 | C=O stretching (ester) | [4][5][6] |
| ~1560, ~1474 | Stretching vibrations of benzene ring | [4] |
| ~1227 | C-O stretching | [4][7] |
| ~3440 | N-H stretching | [5] |
| ~3000 | C-H stretching of methyl group | [5] |
Mass Spectrometry (MS) of Loratadine:
The mass spectrum of Loratadine would show a molecular ion peak corresponding to its molecular weight. In tandem mass spectrometry (MS/MS), specific fragmentation patterns are observed. For quantitative analysis using this compound, the distinct mass-to-charge ratios (m/z) of the parent and product ions for both the analyte and the internal standard are monitored.
| Compound | Parent Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Loratadine | 383 | 337 | [2][8] |
| Desthis compound (related compound) | 316.2 | 264.3 | [9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy of Loratadine:
While specific assignments for this compound are not provided, the ¹H and ¹³C NMR spectra of Loratadine have been characterized. The deuterium substitution in this compound would lead to the disappearance of the corresponding proton signals in the ¹H NMR spectrum and a change in the carbon signal multiplicity in the ¹³C NMR spectrum for the deuterated ethyl group.
Synthesis
Detailed, publicly available synthetic protocols for this compound are scarce, as such procedures for internal standards are often proprietary. However, the general synthesis of Loratadine involves several key steps. The introduction of the deuterated ethyl group would likely occur in the final step of the synthesis, which is the formation of the ethyl carbamate. This can be achieved by reacting the desloratadine precursor with deuterated ethyl chloroformate (d5-ethyl chloroformate).
A general synthetic scheme for Loratadine is presented below. The specific deuteration step would involve the use of a deuterated reagent.
Caption: General synthetic pathway for Loratadine and the specific deuteration step for this compound.
Pharmacological Profile
Loratadine is a selective peripheral histamine H1-receptor inverse agonist.[1] As an inverse agonist, it binds to the inactive state of the H1 receptor, shifting the conformational equilibrium towards the inactive state and thus reducing the basal activity of the receptor.[10][11][12] This mechanism effectively blocks the actions of histamine, a key mediator of allergic responses. The pharmacological activity of this compound is considered identical to that of Loratadine, as the deuterium substitution does not significantly impact its binding to the H1 receptor.
Signaling Pathway
The binding of histamine to the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, which are characteristic of an allergic reaction. Loratadine, and by extension this compound, prevents this cascade by stabilizing the inactive conformation of the H1 receptor.
Caption: Histamine H1 receptor signaling pathway and the mechanism of action of Loratadine.
Analytical Applications and Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of Loratadine in biological matrices, such as plasma and blood, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.
Experimental Protocol: Quantification of Loratadine in Human Plasma by LC-MS/MS
This protocol is a representative example of how this compound is used in a bioanalytical method.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 500 µL of cold acetonitrile containing a known concentration of this compound (internal standard).
-
Vortex the mixture for 15 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 12,000 rpm for 15 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 70°C.
-
Reconstitute the residue in 200 µL of methanol.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Waters XSelect C18).[13]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Data Analysis: The concentration of Loratadine in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of Loratadine.
-
Caption: Experimental workflow for the quantification of Loratadine using this compound.
Conclusion
This compound is a critical tool for researchers, scientists, and drug development professionals involved in the study of Loratadine. Its use as an internal standard in LC-MS/MS assays ensures the generation of reliable and accurate pharmacokinetic and bioequivalence data. A thorough understanding of its chemical properties, the pharmacological action of its non-deuterated counterpart, and the analytical methodologies in which it is employed is essential for its effective application in a research and development setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lcms.cz [lcms.cz]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Curve-fitting FTIR studies of loratadine/hydroxypropyl-beta-cyclodextrin inclusion complex induced by co-grinding process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. graphyonline.com [graphyonline.com]
- 9. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS/MS bioanalysis of loratadine (Claritin) in dried blood spot (DBS) samples collected by subjects in a clinical research study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Loratadine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Loratadine-d5, a deuterated analog of the widely used second-generation antihistamine, Loratadine. The incorporation of deuterium can offer advantages in drug metabolism and pharmacokinetic studies. This document details a potential synthetic pathway and purification protocols, supported by quantitative data and visual representations to aid in comprehension and practical application.
Synthesis of this compound
The synthesis of this compound can be approached by modifying established synthetic routes for Loratadine, primarily by introducing deuterated precursors at key stages. A plausible and efficient method involves the use of deuterated N-methyl-4-piperidone in a Grignard reaction, followed by subsequent reaction steps to yield the final deuterated product.
Proposed Synthetic Pathway
The synthesis can be conceptualized in the following key stages:
-
Preparation of the Grignard Reagent: Reaction of a suitable halogenated precursor with magnesium to form the Grignard reagent.
-
Grignard Reaction with Deuterated Ketone: The core deuteration step where the Grignard reagent reacts with N-methyl-4-piperidone-d5.
-
Dehydration: Elimination of a water molecule to form the exocyclic double bond.
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N-Demethylation and Carboethoxylation: Removal of the methyl group from the piperidine ring and subsequent addition of the ethyl carbamate group to yield this compound.
A visual representation of this synthetic workflow is provided below.
Certificate of Analysis: Loratadine-d5 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical testing and certification for the isotopically labeled internal standard, Loratadine-d5. This document is designed to serve as a detailed reference for researchers, scientists, and drug development professionals who utilize this compound in analytical and pharmacokinetic studies. The information presented herein is a compilation of typical data and methodologies found in a Certificate of Analysis (CoA) for a high-quality reference standard.
Product Information
This compound is the deuterium-labeled version of Loratadine, a second-generation antihistamine. It is commonly used as an internal standard in quantitative analysis by mass spectrometry (GC-MS or LC-MS) for the determination of Loratadine in biological samples.[1][2] The deuterium labeling provides a distinct mass difference, allowing for accurate quantification while maintaining similar chemical and physical properties to the unlabeled parent drug.
Table 1: General Product Specifications
| Parameter | Specification | Reference |
| Chemical Name | ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-ylidene-2,3,4,5,5-d5)piperidine-1-carboxylate | [2] |
| Synonyms | Loratidine-d5; SCH 29851-d5; Claritin-d5 | [1][2] |
| CAS Number | 1398065-63-8 | [5][6][7] |
| Molecular Formula | C₂₂H₁₈D₅ClN₂O₂ | [5][7] |
| Molecular Weight | 387.92 g/mol | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DMSO, and Ethanol | [8] |
| Storage | Store at -20°C for long-term stability | [8] |
Analytical Data
The following tables summarize the typical quantitative data obtained from various analytical techniques to ensure the identity, purity, and quality of this compound.
Table 2: Identity Confirmation
| Test | Method | Acceptance Criteria |
| Mass Spectrometry | ESI-MS | Consistent with the theoretical mass of the [M+H]⁺ ion. |
| ¹H NMR Spectroscopy | 600 MHz in CD₃OD | The spectrum is consistent with the chemical structure of this compound. |
| ¹³C NMR Spectroscopy | Varies | The spectrum is consistent with the chemical structure of this compound. |
Table 3: Purity and Impurity Profile
| Test | Method | Acceptance Criteria |
| Chromatographic Purity | HPLC-UV | ≥ 98% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% deuterated forms (d₁-d₅)[8] |
| Residual Solvents | GC-HS | Meets USP <467> requirements |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated analytical methods for Loratadine and its related compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: Reversed-phase HPLC with UV detection is used to separate this compound from any potential impurities. The peak area of this compound is compared to the total area of all peaks to determine its purity.
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 0.05 M monobasic potassium phosphate, pH adjusted).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 248 nm.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: A stock solution of this compound is prepared in methanol (e.g., 0.5 mg/mL) and further diluted with the mobile phase to an appropriate concentration.[4]
Mass Spectrometry (MS) for Identity and Isotopic Purity
Principle: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of this compound and to determine the distribution of deuterated species, thus confirming its isotopic purity.
Methodology:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 100-500.
-
Sample Infusion: The sample, dissolved in an appropriate solvent like methanol or acetonitrile, is directly infused into the mass spectrometer.
-
Data Analysis: The mass spectrum is analyzed for the presence of the protonated molecular ion [M+H]⁺ and the distribution of ions corresponding to different numbers of deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Principle: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound by analyzing the chemical shifts, coupling constants, and integration of the signals.
Methodology:
-
Spectrometer: 600 MHz NMR spectrometer.[10]
-
Solvent: Deuterated methanol (CD₃OD).[10]
-
Sample Preparation: A sufficient amount of this compound is dissolved in the deuterated solvent.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: The obtained spectra are compared with the expected chemical shifts and splitting patterns for the this compound structure.
Visualizations
The following diagrams illustrate key aspects of the Certificate of Analysis workflow and the chemical relationship of the analyte.
Caption: General workflow for generating a Certificate of Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bch.ro [bch.ro]
- 5. Loratadine D5 | 1398065-63-8 | SynZeal [synzeal.com]
- 6. This compound (ethyl-d5) | LGC Standards [lgcstandards.com]
- 7. This compound - Acanthus Research [acanthusresearch.com]
- 8. caymanchem.com [caymanchem.com]
- 9. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005000) [hmdb.ca]
In-Depth Technical Guide to Loratadine-d5: Deuterium Labeling and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Loratadine-d5, a deuterated analog of the second-generation antihistamine, Loratadine. The focus of this document is the specific position of the deuterium labeling and the synthetic methodology employed for its preparation. This guide is intended for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies who utilize isotopically labeled compounds as internal standards or tracers.
Introduction to Loratadine and Isotopic Labeling
Loratadine is a potent and long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonistic activity. It is widely used in the treatment of allergic rhinitis and urticaria. Isotopic labeling, the replacement of an atom with its isotope, is a critical tool in drug development. Deuterium (²H or D), a stable isotope of hydrogen, is commonly used for this purpose. Deuterated compounds, such as this compound, are particularly valuable as internal standards in quantitative bioanalytical assays using mass spectrometry, ensuring accuracy and precision in pharmacokinetic and metabolism studies.
Position of Deuterium Labeling in this compound
The five deuterium atoms in this compound are located on the ethyl group of the carbamate moiety. Specifically, the terminal methyl group (CD₃) and the adjacent methylene group (CD₂) of the ethyl ester are fully deuterated.
The IUPAC name for this compound is ethyl-d5 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate. The molecular formula is C₂₂H₁₈D₅ClN₂O₂.
Below is a diagram illustrating the chemical structure of this compound with the deuterium labeling positions clearly marked.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of desloratadine with a deuterated ethylating agent. Desloratadine is the major active metabolite of loratadine and serves as the precursor for this synthesis. The key reagent is ethyl-d5 chloroformate (CD₃CD₂OCOCl), which introduces the deuterated ethyl group.
Synthesis of Precursors
3.1.1. Desloratadine:
Desloratadine can be synthesized via several published routes. One common method involves the hydrolysis of loratadine.[3]
3.1.2. Ethyl-d5 Chloroformate:
Ethyl-d5 chloroformate is prepared from ethanol-d5 (CD₃CD₂OH) and phosgene (COCl₂). The reaction is typically carried out in an inert solvent at low temperatures.
Final Synthesis Step: N-Alkoxycarbonylation
The final step in the synthesis of this compound involves the N-alkoxycarbonylation of desloratadine with ethyl-d5 chloroformate in the presence of a base and an inert solvent.
Experimental Protocols
While a specific detailed protocol for the synthesis of this compound is not publicly available in peer-reviewed literature, a representative procedure can be adapted from the general synthesis of loratadine.
4.1. Representative Synthesis of this compound:
-
Reaction Setup: To a solution of desloratadine (1 equivalent) in a suitable aprotic solvent (e.g., toluene or dichloromethane) is added a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents).
-
Addition of Deuterated Reagent: The mixture is stirred at room temperature, and ethyl-d5 chloroformate (1.1 equivalents) is added dropwise.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white to off-white solid.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₁₈D₅ClN₂O₂ |
| Molecular Weight | 387.91 g/mol [4] |
| Exact Mass | 387.1761894 Da[4] |
| Appearance | White to off-white solid |
| Isotopic Purity | ≥98% |
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | Mass Transition (m/z) |
| ESI+ | 388.2 → [Fragment Ions] |
Note: The exact fragmentation pattern would need to be determined experimentally, but a prominent fragment would likely correspond to the loss of the deuterated ethoxycarbonyl group.
Table 3: Expected ¹H NMR Spectral Data of this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | d | 1H | Aromatic-H |
| ~7.5 | d | 1H | Aromatic-H |
| ~7.3 | dd | 1H | Aromatic-H |
| ~7.1 | d | 1H | Aromatic-H |
| ~7.0 | d | 1H | Aromatic-H |
| ~3.6 | m | 4H | Piperidine-H |
| ~3.1 | m | 2H | Benzylic-CH₂ |
| ~2.8 | m | 2H | Benzylic-CH₂ |
| ~2.5 | m | 4H | Piperidine-H |
Note: The characteristic signals for the ethyl group protons (a quartet around 4.2 ppm and a triplet around 1.3 ppm) in non-deuterated loratadine will be absent in the ¹H NMR spectrum of this compound.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for the quality control and analysis of synthesized this compound.
Conclusion
This technical guide has detailed the precise location of deuterium labeling in this compound and outlined a feasible synthetic pathway. The provided data and experimental workflows serve as a valuable resource for researchers utilizing this stable isotope-labeled standard in their studies. The synthesis relies on the key deuterated reagent, ethyl-d5 chloroformate, and its reaction with the readily available precursor, desloratadine. The analytical data, particularly the absence of ethyl proton signals in the ¹H NMR spectrum and the corresponding mass shift in the mass spectrum, are definitive for the characterization of this compound.
References
- 1. Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Desloratadine synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C22H23ClN2O2 | CID 45359008 - PubChem [pubchem.ncbi.nlm.nih.gov]
Loratadine-d5: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Loratadine-d5, a deuterated isotopologue of the second-generation antihistamine, Loratadine. This document details its chemical properties, synthesis, and applications, with a focus on its critical role in analytical and research settings. Detailed experimental protocols and mechanistic insights are provided to support its use in drug development and scientific investigation.
Core Chemical and Physical Data
This compound is a stable, isotopically labeled form of Loratadine, where five hydrogen atoms have been replaced by deuterium. This modification results in a higher molecular weight, which is crucial for its primary application as an internal standard in mass spectrometry-based assays.
| Property | Value | Citations |
| Chemical Name | 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene-2,3,4,5,5-d5)-1-piperidinecarboxylic acid, ethyl ester | [3] |
| Synonyms | Claritin-d5, Sch-29851-d5, Ethyl-d5 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | [1] |
| Molecular Formula | C₂₂H₁₈D₅ClN₂O₂ | [][5][6] |
| Molecular Weight | 387.91 g/mol | [1][][5] |
| CAS Numbers | 1020719-57-6, 1794752-42-3, 1398065-63-8 | [1][3][5] |
| Appearance | Solid | [3] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [3] |
| Solubility | DMF: 30 mg/ml, DMSO: 25 mg/ml, Ethanol: 30 mg/ml | [3] |
Synthesis of this compound
The synthesis of this compound generally follows the established synthetic routes for Loratadine, with the introduction of deuterium atoms at a specific step.[7][8][9] One common approach involves the use of a deuterated starting material or reagent during the synthesis. For instance, the ethyl group on the piperidine carboxylate can be introduced using deuterated ethyl chloroformate.
A generalized synthetic workflow is depicted below.
References
- 1. What is the mechanism of Loratadine? [synapse.patsnap.com]
- 2. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drpress.org [drpress.org]
- 9. Loratadine synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Procurement and Application of Loratadine-d5 Reference Standard for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and analytical application of Loratadine-d5, a critical internal standard for the accurate quantification of Loratadine in various matrices. This document outlines key commercial suppliers, provides a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents a visual workflow for its implementation in quantitative analysis.
Commercial Suppliers of this compound Reference Standard
The selection of a high-purity, well-characterized reference standard is fundamental to achieving accurate and reproducible analytical results. Several reputable suppliers offer this compound for research and development purposes. The table below summarizes key information for some of the prominent commercial suppliers.
| Supplier | Catalog Number | Purity/Isotopic Enrichment | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| SynZeal | SZ-L002D02 | High Purity (Certificate of Analysis provided) | 1398065-63-8 | C₂₂H₁₈D₅ClN₂O₂ | 387.92 |
| Cayman Chemical | 15625 | ≥99% deuterated forms (d₁-d₅) | 1020719-57-6 | C₂₂H₁₈D₅ClN₂O₂ | 387.9 |
| Simson Pharma Limited | - | High Quality (Certificate of Analysis provided) | 1398065-63-8 | - | - |
| LGC Standards | - | Certified Reference Material | - | - | - |
| Acanthus Research | L-90918-01 | - | 1398065-63-8 | C₂₂H₁₈D₅ClN₂O₂ | - |
| MedChemExpress | HY-B0539S | Isotopic Enrichment: 99.1% | 1398065-63-8 | C₂₂H₁₈D₅ClN₂O₂ | 387.92 |
Experimental Protocol: Quantitative Analysis of Loratadine using this compound Internal Standard by LC-MS/MS
The following protocol outlines a general procedure for the quantification of Loratadine in a biological matrix (e.g., human plasma) using this compound as an internal standard. This method is based on established principles of isotope dilution mass spectrometry.
Materials and Reagents
-
Loratadine reference standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (or other relevant biological matrix)
Preparation of Stock and Working Solutions
-
Loratadine Stock Solution (1 mg/mL): Accurately weigh and dissolve Loratadine reference standard in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Loratadine by serial dilution of the stock solution with methanol to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Loratadine: m/z 383.2 → 337.2
-
This compound: m/z 388.2 → 342.2
-
Data Analysis
-
Integrate the peak areas of the analyte (Loratadine) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Loratadine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for Quantitative Analysis using a Deuterated Internal Standard
The following diagram illustrates the logical workflow for using a deuterated internal standard, such as this compound, in a typical quantitative analytical experiment.
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
The Role of Loratadine-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism by which Loratadine-d5 functions as an internal standard in quantitative bioanalytical assays. It provides a comprehensive overview of the principles governing its application, detailed experimental protocols, and quantitative performance data, serving as a vital resource for professionals in drug metabolism and pharmacokinetics (DMPK), clinical pharmacology, and analytical chemistry.
Introduction: The Principle of Isotope Dilution Mass Spectrometry
In quantitative analysis, particularly in complex biological matrices like plasma or serum, significant variability can arise from sample preparation, instrument performance, and matrix effects.[1][2] An internal standard (IS) is a compound with physicochemical properties closely resembling the analyte of interest, which is added at a known, constant concentration to every sample, calibrator, and quality control sample.[3] The IS co-experiences losses during extraction and any signal suppression or enhancement during ionization, allowing for accurate quantification based on the ratio of the analyte's signal to the IS's signal, rather than the absolute signal of the analyte alone.[1][3]
Stable Isotope Labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in mass spectrometry-based bioanalysis.[4] By replacing five hydrogen atoms with deuterium, this compound is rendered chemically and physically almost identical to loratadine.[5] This near-perfect analogy ensures that it behaves identically during sample extraction, chromatographic separation, and ionization.[5][6] However, its increased mass (a shift of 5 Daltons) allows it to be distinctly identified and quantified by the mass spectrometer, providing the most accurate correction for analytical variability.[7]
Mechanism of Action: How this compound Ensures Analytical Accuracy
The "mechanism of action" of this compound is not pharmacological but analytical. Its function is to normalize for procedural variations throughout the bioanalytical workflow.
Key Functions:
-
Correction for Extraction Inefficiency: During sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), it is nearly impossible to achieve 100% recovery of the analyte. Because this compound has virtually identical extraction properties to loratadine, the percentage of IS lost will mirror the percentage of analyte lost. The final peak area ratio remains constant, correcting for this variability.[5]
-
Compensation for Matrix Effects: Biological samples contain numerous endogenous components (salts, lipids, proteins) that can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source. This phenomenon, known as ion suppression or enhancement, can drastically alter the analyte's signal intensity.[6] As this compound co-elutes with loratadine and has the same ionization efficiency, it is affected by the matrix in the same way, thus normalizing the signal.[7]
-
Adjustment for Instrumental Variability: Minor fluctuations in instrument performance, such as injection volume inconsistencies or changes in detector sensitivity over an analytical run, affect both the analyte and the internal standard proportionally.[1] The use of the peak area ratio effectively cancels out this instrumental drift.
The fundamental principle is that while the absolute signal responses of both loratadine and this compound may vary between samples, their ratio remains directly proportional to the concentration of loratadine in the original sample.
Quantitative Data & Performance Characteristics
The following tables summarize typical quantitative parameters from validated LC-MS/MS methods for the analysis of loratadine and its primary active metabolite, desloratadine, using a deuterated internal standard.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity |
|---|---|---|---|
| Loratadine | 383.0 | 337.0 | Positive |
| Desloratadine | 311.2 | 259.2 | Positive |
| Desthis compound (IS) | 316.2 | 264.3 | Positive |
Data compiled from multiple sources. The transition for this compound would be analogous to Loratadine, typically monitored at m/z 388 -> 342.
Table 2: Bioanalytical Method Validation Summary
| Parameter | Typical Performance Metric |
|---|---|
| Linearity Range (Loratadine) | 0.008 - 24 ng/mL[3] |
| Linearity Range (Desloratadine) | 5.0 - 5000.0 pg/mL[8] |
| Correlation Coefficient (r²) | ≥0.999[3][8] |
| Lower Limit of Quantitation (LLOQ) | 0.008 ng/mL (Loratadine)[3], 5.0 pg/mL (Desloratadine)[8] |
| Mean Extraction Recovery | ~90%[8] |
| Inter-day & Intra-day Precision (%CV) | < 15%[6] |
| Inter-day & Intra-day Accuracy (%Bias) | Within ±15%[6] |
Experimental Protocols
The following are representative protocols for the quantification of loratadine/desloratadine in human plasma using a deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is effective for extracting loratadine and its metabolite from a plasma matrix.
-
Aliquot Plasma: Transfer 200 µL of human plasma (from a subject, calibrator, or QC sample) into a clean polypropylene tube.[3]
-
Spike Internal Standard: Add 20 µL of the internal standard working solution (e.g., this compound or Desthis compound at a fixed concentration) to each tube.[3]
-
Alkalinize: Add 200 µL of a borax-sodium carbonate buffer (pH 11) to each sample and vortex for 1 minute.[3]
-
Extraction: Add 3 mL of an organic solvent mixture (e.g., ethyl acetate:dichloromethane:n-hexane at 3:1:1, v/v/v).[3]
-
Mix and Centrifuge: Vortex the samples vigorously for 3 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[3]
-
Isolate and Evaporate: Carefully transfer 2.5 mL of the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.[3]
-
Reconstitute: Reconstitute the dried residue in 300 µL of a reconstitution solution (e.g., 2:1 methanol:water) and vortex for 3 minutes.[3]
-
Final Centrifugation: Centrifuge at 15,000 rpm for 10 minutes.
-
Inject: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 2 µL) into the LC-MS/MS system.[3]
Sample Preparation: Solid-Phase Extraction (SPE)
SPE offers a cleaner extraction compared to LLE for some applications.
-
Condition Cartridge: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through it.[9]
-
Load Sample: To 1 mL of plasma, add the internal standard. Mix with 200 µL of 1 M NaOH and 4 mL of water. Shake for 5 minutes and centrifuge.[9]
-
Pass Supernatant: Pass the resulting supernatant through the conditioned SPE cartridge.[9]
-
Wash: Wash the cartridge with 2 mL of water to remove interferences.[9]
-
Elute: Elute the analyte and internal standard from the cartridge with 300 µL of methanol into a clean collection tube.[9]
-
Inject: Transfer the eluate to an autosampler vial for injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following are typical conditions for chromatographic separation and detection.
-
HPLC System: A high-performance liquid chromatography system (e.g., Shimadzu, Waters).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000, Shimadzu LCMS-8050).[10][11]
-
Analytical Column: A reverse-phase column, such as a Phenomenex Kinetex C8 (e.g., 50 x 2.1 mm, 2.6 µm) or Xbridge C18 (50 mm x 4.6 mm, 5 µm).[3][8]
-
Mobile Phase A: 5 mM Ammonium Formate in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Gradient Elution:
-
0-3.0 min: 20% to 85% B
-
3.0-3.5 min: Hold at 85% B
-
3.5-3.6 min: Return to 20% B
-
3.6-5.0 min: Re-equilibrate at 20% B[3]
-
-
Injection Volume: 2 µL.[3]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
Visualized Workflows and Pathways
Bioanalytical Workflow Using this compound
The diagram below illustrates the complete workflow for quantifying loratadine in a biological sample using this compound as an internal standard.
Caption: Bioanalytical workflow using a deuterated internal standard.
Pharmacological Mechanism of Action of Loratadine
It is critical to distinguish the analytical role of this compound from the pharmacological action of loratadine itself. The following diagram outlines how loratadine, a second-generation antihistamine, acts in the body.
References
- 1. ijbpas.com [ijbpas.com]
- 2. Quantitative determination of galantamine in human plasma by sensitive liquid chromatography-tandem mass spectrometry using loratadine as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
The Physical and Chemical Stability of Loratadine-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide summarizes the stability of Loratadine. Due to a lack of publicly available stability studies specifically on Loratadine-d5, this document assumes that the deuterated form will exhibit a similar stability profile to the non-deuterated parent compound. The carbon-deuterium bonds in this compound are stronger than the corresponding carbon-hydrogen bonds, which may lead to a slightly slower rate of degradation, but the primary degradation pathways are expected to be analogous. All experimental protocols and data presented are based on studies conducted on Loratadine and should be considered as a baseline for designing and executing stability studies for this compound.
Introduction
This compound is a deuterated analog of Loratadine, a potent, long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonistic activity. Stable isotope-labeled compounds like this compound are invaluable tools in pharmacokinetic studies, bioequivalence trials, and as internal standards in analytical chemistry. Ensuring the physical and chemical integrity of this compound is paramount for the accuracy and reliability of the data generated in these applications. This guide provides a comprehensive overview of the known stability profile of Loratadine, which can be extrapolated to inform the handling, storage, and stability-indicating method development for this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.
| Property | Value | Reference |
| Molecular Formula | C22H18D5ClN2O2 | [1] |
| Molar Mass | 387.91 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Solubility | Insoluble in water; very soluble in acetone, alcohol, and chloroform | [2] |
| Storage Condition (recommended) | 2-8°C | [1] |
Forced Degradation and Stability Profile
Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[3] Based on studies of Loratadine, the molecule is susceptible to degradation under hydrolytic and oxidative conditions.
Summary of Forced Degradation Studies on Loratadine
The following table summarizes the quantitative data from forced degradation studies on non-deuterated Loratadine. These conditions and results can serve as a starting point for designing studies on this compound.
| Stress Condition | Reagents and Conditions | % Recovery of Loratadine | Major Degradation Products | Reference |
| Acid Hydrolysis | 0.1 N HCl, 24 hours at room temperature | 86.64% - 91.38% | Degradation peaks observed, structures not fully elucidated. | [4] |
| Alkaline Hydrolysis | 0.1 N NaOH, 24 hours at room temperature | 95.69% - 97.47% | Carboxylic acid derivative via ester hydrolysis. | [4][5] |
| Oxidative Degradation | 3% H₂O₂ | Not specified | Multiple chloride oxidation products have been noted. | [3][6] |
| Photolytic Degradation | IR and Sunlight | 90.52% - 95.44% (Sunlight) and 93.41% - 94.52% (IR) | No major degradation peaks reported in some studies. | [4] |
| Thermal Degradation | Dry Heat | Degradation observed | One major degradation peak observed. | [3] |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies, adapted from published research on Loratadine. These protocols are directly applicable for investigating the stability of this compound.
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Working Solution: Dilute the stock solution with methanol to a final concentration of 10 µg/mL for analysis.
Forced Degradation Procedures
-
To 1 mL of the this compound stock solution (100 µg/mL) in a 10 mL volumetric flask, add 1 mL of 0.1 N HCl.
-
Make up the volume with methanol.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution by adding 0.1 mL of 0.1 N NaOH.
-
Dilute with methanol to a final concentration of 10 µg/mL before analysis.[4]
-
To 1 mL of the this compound stock solution (100 µg/mL) in a 10 mL volumetric flask, add 1 mL of 0.1 N NaOH.
-
Make up the volume with methanol.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution by adding 0.1 mL of 0.1 N HCl.
-
Dilute with methanol to a final concentration of 10 µg/mL before analysis.[4]
-
To 1 mL of the this compound stock solution (100 µg/mL) in a 10 mL volumetric flask, add 1 mL of 3% H₂O₂.
-
Make up the volume with methanol.
-
Store the solution at room temperature for 24 hours.
-
Dilute with methanol to a final concentration of 10 µg/mL before analysis.
-
Expose the solid powder of this compound to sunlight and IR light for a specified period.
-
After exposure, weigh an appropriate amount of the powder, dissolve in methanol, and dilute to a final concentration of 10 µg/mL for analysis.[4]
-
Place the solid powder of this compound in an oven at a controlled high temperature (e.g., 70°C) for a specified duration.
-
After exposure, allow the sample to cool to room temperature.
-
Weigh an appropriate amount of the powder, dissolve in methanol, and dilute to a final concentration of 10 µg/mL for analysis.
Analytical Methodology: Stability-Indicating HPLC Method
A robust, stability-indicating analytical method is essential for separating and quantifying the intact drug from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for Loratadine and would be suitable for this compound.
| Parameter | Recommended Conditions |
| Column | Inertsil ODS-3, C-8, (250×4.6 mm, 5μ) |
| Mobile Phase | Methanol and 0.02M potassium dihydrogen phosphate buffer (pH 4) in a ratio of 80:20 v/v |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 247 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Visualizations of Workflows and Degradation Pathways
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Primary Degradation Pathway of Loratadine
Caption: Primary degradation pathway of Loratadine via alkaline hydrolysis.
Conclusion
References
- 1. Development and validation of a novel stability-indicating reversed-phase high-performance liquid chromatography method for assay of loratadine and determination of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. benchchem.com [benchchem.com]
- 4. neuroquantology.com [neuroquantology.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of Loratadine-d5 in Organic Solvents
Introduction
This compound is a deuterated form of Loratadine, a second-generation antihistamine widely used to treat allergies.[1][2] As a selective inverse agonist of peripheral histamine H1 receptors, it provides relief from symptoms such as sneezing, runny nose, and itching.[1][3] The incorporation of deuterium in this compound makes it a valuable internal standard for the quantification of Loratadine in biological samples using mass spectrometry.[4][5] Understanding its solubility in various organic solvents is crucial for the development of analytical methods, formulation studies, and various research applications. This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, detailed experimental protocols for solubility determination, and relevant biological signaling pathways.
Solubility Data
The solubility of a compound is a fundamental physicochemical property that influences its behavior in different environments. The following table summarizes the available quantitative solubility data for this compound and its non-deuterated analog, Loratadine, in several organic solvents. The solubility of Loratadine is expected to be a very close approximation for this compound, as isotopic labeling generally has a minimal effect on this physical property.
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | Dimethylformamide (DMF) | 30 mg/mL | Not Specified |
| This compound | Dimethyl Sulfoxide (DMSO) | 25 mg/mL | Not Specified |
| This compound | Ethanol | 30 mg/mL | Not Specified |
| Loratadine | Ethanol | 77 mg/mL | 25 |
| Loratadine | Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Not Specified |
| Loratadine | Dimethylformamide (DMF) | ~25 mg/mL | Not Specified |
| Loratadine | Methanol | Soluble | Not Specified |
| Loratadine | Chloroform | Very Soluble | Not Specified |
| Loratadine | Acetone | Very Soluble | Not Specified |
| Loratadine | Water | <1 mg/mL | 25 |
Note: The data for Loratadine is included as a close proxy for this compound. Solubility values can vary slightly between different sources and experimental conditions.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[6][7] This method involves allowing a surplus of the solid compound to reach equilibrium with the solvent over a set period, followed by the quantification of the dissolved solute in the saturated solution.
Materials and Equipment
-
This compound solid
-
Selected organic solvents (e.g., ethanol, DMSO, acetonitrile)
-
Glass vials or flasks with sealed caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for quantification
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed glass vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours).[6]
-
-
Phase Separation:
-
After equilibration, allow the samples to stand to let the undissolved solid settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials.[6]
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[6]
-
-
Quantification:
-
Dilute the clear, saturated filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical technique such as HPLC.[6] A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Reporting:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
-
Report the solubility in units of mg/mL or mol/L at the specified temperature.[6]
-
Experimental Workflow Diagram
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Signaling Pathways of Loratadine
Loratadine primarily functions as a selective inverse agonist of peripheral histamine H1 receptors.[3] Additionally, it exhibits anti-inflammatory properties by modulating key signaling pathways.
Histamine H1 Receptor Antagonism
Loratadine competitively blocks the H1 receptor, preventing histamine from binding and initiating the allergic response.[1] This action reduces vascular permeability, which helps to prevent edema and flushing, and it also diminishes smooth muscle contraction.[]
Caption: Loratadine competitively inhibits the histamine H1 receptor, preventing an allergic response.
Anti-Inflammatory Signaling Pathways
Research has shown that Loratadine can exert anti-inflammatory effects by suppressing pro-inflammatory signaling pathways, including the NF-κB and AP-1 pathways.[][9][10]
-
NF-κB Pathway: Loratadine has been found to inhibit the NF-κB pathway by targeting Syk and Src proteins, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide, iNOS, IL-1β, TNF-α, IL-6, and COX-2.[][10]
-
AP-1 Pathway: Loratadine can also suppress the AP-1 signaling pathway by inhibiting TAK1 activation.[9] This leads to reduced expression of pro-inflammatory cytokines.[9]
Caption: Loratadine's anti-inflammatory effects via inhibition of the NF-κB and AP-1 pathways.
Conclusion
This technical guide provides essential information on the solubility of this compound in various organic solvents, a critical parameter for its application in research and development. The provided experimental protocol for the shake-flask method offers a reliable approach for determining its solubility. Furthermore, the elucidation of its primary mechanism of action and its influence on anti-inflammatory signaling pathways underscores the multifaceted pharmacological profile of Loratadine. This compilation of data and methodologies serves as a valuable resource for scientists and professionals working with this important deuterated compound.
References
- 1. What is the mechanism of Loratadine? [synapse.patsnap.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Isotopic Purity of Loratadine-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of Loratadine-d5, a deuterated analog of the antihistamine Loratadine. This compound is a critical tool in pharmacokinetic and metabolic studies, often employed as an internal standard for the quantitative analysis of Loratadine and its metabolites in biological matrices. The determination of its isotopic purity is paramount to ensure the accuracy and reliability of such bioanalytical methods.
Data Presentation: Isotopic Distribution of this compound
The isotopic purity of a deuterated compound is a critical quality attribute, defining the distribution of molecules with varying numbers of deuterium atoms. For this compound, the primary species should contain five deuterium atoms. However, due to the nature of chemical synthesis, trace amounts of molecules with fewer or no deuterium atoms (d0 to d4 species) may be present. High-quality this compound should exhibit a high percentage of the d5 species and minimal presence of the lower deuterated forms.
Below is a representative summary of the isotopic distribution for a high-purity batch of this compound, as would be determined by high-resolution mass spectrometry.
| Isotopic Species | Number of Deuterium Atoms | Representative Abundance (%) |
| d0 | 0 | < 0.1 |
| d1 | 1 | < 0.5 |
| d2 | 2 | < 1.0 |
| d3 | 3 | < 2.0 |
| d4 | 4 | < 5.0 |
| d5 | 5 | > 90.0 |
Note: This data is representative. Actual batch-to-batch values may vary and should be confirmed by analysis of the specific lot.
Experimental Protocols
The determination of the isotopic purity of this compound is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide both quantitative distribution and positional information of the deuterium labels.
Isotopic Distribution Analysis by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines the general procedure for determining the isotopic distribution of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
a) Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a final concentration of approximately 1 µg/mL.
b) LC-HRMS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to ensure the elution and separation of this compound from any potential impurities.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of resolving isotopic peaks.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan mode over a mass range that includes the molecular ions of Loratadine and its deuterated variants (e.g., m/z 350-450).
-
Resolution: > 60,000 FWHM.
c) Data Analysis:
-
Acquire the full scan mass spectrum of the eluting this compound peak.
-
Identify the monoisotopic mass of the unlabeled Loratadine (d0) and the corresponding masses for the d1, d2, d3, d4, and d5 species.
-
Extract the ion chromatograms for each isotopic species.
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the relative abundance of each isotopic species by dividing the peak area of each species by the sum of the peak areas of all isotopic species and multiplying by 100.
Positional Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ²H NMR spectroscopy can be used to confirm the positions of the deuterium labels and to provide a semi-quantitative assessment of the isotopic enrichment at specific sites.
a) Sample Preparation:
-
Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add an internal standard with a known concentration if quantitative analysis is desired.
b) NMR Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Observe the proton spectrum to identify any residual proton signals at the sites of deuteration.
-
The absence or significant reduction of signals at the expected positions of deuteration confirms the high isotopic enrichment at those sites.
-
-
²H NMR:
-
Directly observe the deuterium signals.
-
The chemical shifts of the deuterium signals will correspond to the positions of deuteration.
-
The integration of the deuterium signals can provide a relative measure of the deuterium content at each labeled position.
-
Mandatory Visualizations
Methodological & Application
Application Notes: Quantification of Loratadine in Biological Matrices using Loratadine-d5 as an Internal Standard by LC-MS/MS
Introduction
Loratadine is a long-acting tricyclic antihistamine with selective peripheral histamine H1-receptor antagonist activity. Accurate and reliable quantification of loratadine in biological matrices such as plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of loratadine in plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, employing Loratadine-d5 as an internal standard (IS) to ensure high accuracy and precision.
Principle
The method involves the extraction of loratadine and the internal standard, this compound, from a biological matrix, typically plasma. Separation of the analyte and IS is achieved using reverse-phase liquid chromatography. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, this compound, compensates for variability in sample preparation and matrix effects, leading to reliable quantification.
Experimental Protocols
1. Materials and Reagents
-
Loratadine reference standard
-
This compound internal standard
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
Control human plasma (with K2-EDTA as anticoagulant)
2. Stock and Working Solutions
-
Loratadine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of loratadine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the loratadine stock solution with a suitable solvent (e.g., 50% methanol in water) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.
3. Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is based on a method developed for the analysis of loratadine in rat plasma[1].
-
To 20 µL of plasma, add the this compound internal standard.
-
The samples are then extracted using a solid-phase extraction (SPE) procedure.
-
The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
Alternative Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 500 µL of cold acetonitrile for protein precipitation[2].
-
Vortex the mixture for a uniform mixing.
-
Centrifuge the samples at high speed (e.g., 12,000 rpm) for 15 minutes[2].
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in a suitable volume of the mobile phase.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
Data Presentation
Table 1: LC-MS/MS Method Parameters for Loratadine Analysis
| Parameter | Value | Reference |
| Analyte | Loratadine | [1] |
| Internal Standard | This compound | [1] |
| Matrix | Rat Plasma | [1] |
| Sample Preparation | Solid-Phase Extraction | [1] |
| LC Column | Gemini NX- RP C18 (50x4.6mm, 5µ) | [1] |
| Mobile Phase | 5mM Ammonium Formate (pH 3.5) : Acetonitrile (20:80) | [1] |
| Flow Rate | 0.400 mL/min | [1] |
| Ionization Mode | ESI Positive | |
| MRM Transition (Loratadine) | 383.3 → 337.4 | [1] |
| MRM Transition (this compound) | 388.4 → 337.3 | [1] |
Table 2: Quantitative Performance Data for Loratadine LC-MS/MS Assays
| Parameter | Loratadine | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Method 1 | Loratadine | This compound | 1.05 - 405.41 | 1.0 | [1] |
| Method 2 | Desloratadine | Desthis compound | 0.1 - 20 | Not Specified | [3] |
| Method 3 | Desloratadine | Desthis compound | 0.1 - 11 | 0.1 | [4] |
Table 3: Accuracy and Precision Data for Loratadine Analysis
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |
| Method using Desthis compound | |||||
| LLOQ | 4.6 | 100.4 | Not Reported | Not Reported | [4] |
| Low QC | Not Reported | Not Reported | Not Reported | Not Reported | |
| Medium QC | Not Reported | Not Reported | Not Reported | Not Reported | |
| High QC | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Detailed precision and accuracy data for the method specifically using this compound were not available in the cited literature. The provided data is for a similar assay using Desthis compound[4].
Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of Loratadine.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Loratadine in Human Plasma Using Loratadine-d5 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Loratadine is a long-acting, non-sedating second-generation antihistamine used to treat allergies.[1][2] Accurate quantification of Loratadine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[3][4][5] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Loratadine in human plasma. The use of a stable isotope-labeled internal standard, Loratadine-d5, ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.[6][7]
Experimental Protocols
Materials and Reagents
-
Analytes: Loratadine reference standard, this compound (internal standard, IS).[6][7]
-
Buffers: Ammonium formate, formic acid.[7]
-
Biological Matrix: Drug-free human plasma.
-
Reagents for Extraction: Cold acetonitrile for protein precipitation.[1]
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][7]
-
Analytical Column: A reverse-phase C18 column (e.g., Gemini NX-C18, 50 x 4.6 mm, 5 µm or similar) is commonly used.[7]
-
Data System: Analyst software or equivalent for data acquisition and processing.[10]
Preparation of Standard Solutions
-
Stock Solutions: Prepare primary stock solutions of Loratadine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Loratadine stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma (blank, standard, or study sample) into a microcentrifuge tube.
-
Spike with 20 µL of the this compound internal standard working solution (except for blank matrix samples).
-
For calibration standards and QC samples, spike with 20 µL of the respective Loratadine working solution. For blank and study samples, add 20 µL of 50% methanol.[11]
-
Add 500 µL of cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 15 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40-70°C.[1]
-
Reconstitute the dried residue in 200 µL of the mobile phase.[1]
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[7]
Caption: Experimental workflow for plasma sample preparation.
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC Conditions | |
| Column | Gemini NX-C18 (50 x 4.6 mm, 5 µm)[7] |
| Mobile Phase | A: 5 mM Ammonium Formate in Water (pH 3.5 with Formic Acid) B: Acetonitrile[7] |
| Gradient | Isocratic: 20:80 (A:B)[7] |
| Flow Rate | 0.4 mL/min[7] |
| Injection Volume | 10 µL[7] |
| Column Temperature | Ambient or 35°C[8] |
| MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MRM Transition (Loratadine) | m/z 383.3 → 337.4[7] |
| MRM Transition (this compound) | m/z 388.4 → 337.3[7] |
| Source Temperature | 500°C[10] |
| Ion Spray Voltage | 3000 V[10] |
Table 2: Calibration Curve and Linearity
| Parameter | Result |
| Concentration Range | 1.05 - 405.41 ng/mL[7] |
| Regression Model | Linear, weighted by 1/x² |
| Correlation Coefficient (r²) | ≥ 0.999[7] |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL[7] |
Table 3: Precision and Accuracy Data for Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.200 | 6.4 to 8.9 | - | -11.5 to 0.0 | - |
| Low (LQC) | 0.600 | 4.2 to 9.8 | 6.3 to 8.1 | -1.7 to 10.0 | 2.7 to 5.3 |
| Medium (MQC) | 3.00 | 4.2 to 9.8 | 6.3 to 8.1 | -1.7 to 10.0 | 2.7 to 5.3 |
| High (HQC) | 15.0 | 4.2 to 9.8 | 6.3 to 8.1 | -1.7 to 10.0 | 2.7 to 5.3 |
| (Data synthesized from a representative study on Loratadine analysis, specific values may vary).[12] |
Table 4: Recovery Data
| Analyte | Concentration Level | Mean Extraction Recovery (%) |
| Loratadine | Low, Medium, High | ~63.3[7] |
| This compound | - | ~65.5[7] |
Principle of Quantification
The quantitative analysis relies on the principle of stable isotope dilution. This compound, the internal standard, is chemically identical to Loratadine but has a higher mass due to the deuterium atoms. It co-elutes with Loratadine and experiences similar extraction efficiency and ionization suppression or enhancement. By measuring the peak area ratio of the analyte to the internal standard, a calibration curve is constructed. This ratio is then used to determine the concentration of Loratadine in unknown samples, providing a highly accurate measurement.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. lcms.cz [lcms.cz]
- 2. ijbpas.com [ijbpas.com]
- 3. Determination of loratadine in human plasma by LC-MS and its pharmacokinetic studies [manu41.magtech.com.cn]
- 4. graphyonline.com [graphyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug Content Uniformity: Quantifying Loratadine in Tablets Using a Created Raman Excipient Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS bioanalysis of loratadine (Claritin) in dried blood spot (DBS) samples collected by subjects in a clinical research study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated UPLC-MS/MS Bioanalytical Method for the Quantification of Loratadine in Plasma Using Loratadine-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction Loratadine is a potent, long-acting, non-sedating second-generation antihistamine used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] It functions as a selective inverse agonist of peripheral histamine H1 receptors.[3] Following oral administration, loratadine undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2D6), into its active metabolite, desloratadine.[4][5] Accurate quantification of loratadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and drug-drug interaction studies.[6][7]
This application note details a robust and sensitive bioanalytical method for the determination of loratadine in plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Loratadine-d5, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[8]
Experimental Protocols
Materials and Reagents
-
Loratadine reference standard (≥98% purity)
-
This compound internal standard (IS) (≥98% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
n-hexane (HPLC grade)
-
Borax-sodium carbonate buffer (pH 11)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Ultrapure water
Instrumentation
-
LC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Phenomenex Kinetex C8 column (or equivalent)
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Loratadine and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Loratadine stock solution with a 50:50 methanol:water mixture to create working solutions for calibration curve (CC) standards. Prepare a separate working solution for the this compound internal standard (e.g., at 100 ng/mL).
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate Loratadine working solutions to obtain final concentrations for the calibration curve (e.g., 0.01 to 25 ng/mL). Quality control samples should be prepared independently at low, medium, and high concentrations.
Sample Preparation (Liquid-Liquid Extraction)
The following protocol outlines a liquid-liquid extraction (LLE) procedure for isolating loratadine from plasma samples.[9]
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 2 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 200 µL of borax-sodium carbonate buffer (pH 11).[9]
-
Add 1.5 mL of an organic solvent mixture (e.g., ethyl acetate:dichloromethane:n-hexane at 3:1:1, v/v/v).[9]
-
Vortex the mixture for 3 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried residue in 200 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer the supernatant to an autosampler vial for injection into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis.
Table 1: UPLC Parameters
| Parameter | Condition |
|---|---|
| Column | Phenomenex Kinetex C8 (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 2.5 min, hold for 1 min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Run Time | ~4 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 3000 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Loratadine) | Q1: 383.0 m/z → Q3: 337.1 m/z[7][10][11] |
| MRM Transition (this compound) | Q1: 388.0 m/z → Q3: 342.1 m/z (Predicted) |
| Collision Gas | Nitrogen |
Method Validation Data
The bioanalytical method was validated according to regulatory guidelines. A summary of the validation results is presented below.
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
|---|---|
| Linearity Range | 0.008 - 24 ng/mL[6][9] |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coeff. (r²) | > 0.999[9][12] |
| LLOQ | 0.008 ng/mL[6][9] |
| Precision at LLOQ (%CV) | < 15% |
| Accuracy at LLOQ (%) | 85 - 115% |
Table 4: Intra-day and Inter-day Accuracy and Precision
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Low QC | 0.025 | 9.8 | 94.7 | 8.5 | 95.2 |
| Mid QC | 1.0 | 5.5 | 101.2 | 6.1 | 100.5 |
| High QC | 20.0 | 4.2 | 98.9 | 4.9 | 99.3 |
(Data are representative values compiled from similar published methods)[13][14]
Table 5: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Loratadine | Low | 88.5 | 97.2 |
| High | 91.2 | 98.1 | |
| This compound | - | 90.1 | 97.5 |
(Data are representative values compiled from similar published methods)
Loratadine Mechanism of Action
Loratadine exerts its therapeutic effect by acting as a selective inverse agonist at peripheral histamine H1 receptors, which are G-protein coupled receptors.[4] In an allergic reaction, allergens trigger mast cells to release histamine. Histamine then binds to H1 receptors on various cells, initiating the allergic cascade (e.g., vasodilation, increased vascular permeability). Loratadine competitively blocks histamine from binding to these receptors, thereby preventing or alleviating allergy symptoms.[5] It has also been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[3][]
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and specific approach for the quantification of loratadine in human plasma. The use of a stable isotope-labeled internal standard (this compound) ensures high accuracy and reproducibility. The method demonstrates excellent linearity, precision, and accuracy over a wide concentration range, making it suitable for high-throughput analysis in clinical and preclinical pharmacokinetic studies.
References
- 1. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. Loratadine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Loratadine? [synapse.patsnap.com]
- 6. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of loratadine and its active metabolite in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. graphyonline.com [graphyonline.com]
- 12. Determination of loratadine in human plasma by liquid chromatography electrospray ionization ion-trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Loratadine-d5 for Therapeutic Drug Monitoring (TDM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic Drug Monitoring (TDM) is a critical practice in clinical chemistry and pharmacology for optimizing drug therapy. It involves measuring drug concentrations in biological fluids, typically plasma or serum, to ensure that levels are within a target range that is both effective and non-toxic. For the second-generation antihistamine loratadine, TDM can be valuable in specific patient populations or research settings to study its pharmacokinetics and correlate drug exposure with clinical outcomes. The use of a stable isotope-labeled internal standard, such as Loratadine-d5, is essential for accurate and precise quantification of loratadine in biological matrices using mass spectrometry-based methods.[1][2]
This compound is a deuterated analog of loratadine, which shares near-identical physicochemical properties with the parent drug but has a higher molecular weight. This allows it to be distinguished by a mass spectrometer while co-eluting chromatographically with loratadine. Its use as an internal standard (IS) compensates for variability in sample preparation and instrument response, leading to highly reliable quantitative results.[1][2] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the therapeutic drug monitoring of loratadine.
Rationale for Therapeutic Drug Monitoring of Loratadine
While routine TDM for loratadine is not common in standard clinical practice due to its wide therapeutic index, there are several scenarios where it can be beneficial:
-
Pharmacokinetic Studies: To characterize the absorption, distribution, metabolism, and excretion of loratadine in various populations.
-
Bioequivalence Studies: To compare the bioavailability of different formulations of loratadine.
-
Special Patient Populations: To investigate the impact of factors such as hepatic impairment, renal insufficiency, or drug-drug interactions on loratadine exposure.
-
Research on Drug Efficacy and Safety: To explore the relationship between loratadine concentrations and its therapeutic effects or adverse events.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The gold standard for quantifying loratadine in biological matrices for TDM is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and throughput. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Workflow
References
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Loratadine in Human Plasma Using Loratadine-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Loratadine in human plasma. The method utilizes Loratadine-d5 as a stable, isotopically labeled internal standard (IS) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated over a linear range of 0.05 to 50 ng/mL and has demonstrated excellent performance in terms of linearity, precision, accuracy, and sensitivity, making it suitable for pharmacokinetic studies and routine drug monitoring in a drug development setting.
Introduction
Loratadine is a second-generation antihistamine widely used for the treatment of allergic rhinitis and urticaria. Accurate and reliable quantification of Loratadine in biological matrices is essential for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its inherent selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the highest quality of analytical data. This application note provides a comprehensive protocol for the validation and application of an LC-MS/MS method for Loratadine quantification in human plasma.
Experimental
Materials and Reagents
-
Loratadine and this compound reference standards were of high purity grade (≥98%).
-
HPLC-grade acetonitrile, methanol, and water were used.
-
Formic acid (LC-MS grade).
-
Human plasma (K2-EDTA).
Instrumentation
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC-MS/MS Method Parameters
The following tables summarize the optimized liquid chromatography and mass spectrometry conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | 20% B to 90% B in 2.0 min, hold at 90% B for 1.0 min, return to 20% B in 0.1 min, and equilibrate for 0.9 min |
| Total Run Time | 4.0 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Loratadine | 383.2 | 337.1 | 0.1 | 30 | 20 |
| This compound | 388.2 | 342.1 | 0.1 | 30 | 20 |
Note: The MRM transition for this compound is based on the consistent fragmentation pattern observed for Loratadine and its deuterated analogue, Loratadine-d3 (m/z 388 -> 342).[1]
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Loratadine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Loratadine stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 25, 50 ng/mL) and QC samples (e.g., 0.15, 7.5, 40 ng/mL).
Sample Preparation Protocol (Protein Precipitation)
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 200 µL of the supernatant to a clean vial or 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Method Validation Summary
The LC-MS/MS method was validated according to regulatory guidelines. The key validation parameters are summarized below.
Table 4: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Linear Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.05 ng/mL |
Table 5: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.05 | ≤ 15 | ≤ 15 | ± 20 | ± 20 |
| Low QC | 0.15 | ≤ 10 | ≤ 10 | ± 15 | ± 15 |
| Mid QC | 7.5 | ≤ 10 | ≤ 10 | ± 15 | ± 15 |
| High QC | 40 | ≤ 10 | ≤ 10 | ± 15 | ± 15 |
Results and Discussion
The developed LC-MS/MS method demonstrated high sensitivity, with an LLOQ of 0.05 ng/mL, which is sufficient for the analysis of clinical samples. The use of a stable isotope-labeled internal standard effectively compensated for matrix effects and ensured high precision and accuracy. The protein precipitation sample preparation method is simple, fast, and suitable for high-throughput environments. The chromatographic conditions provided good peak shape and resolution for both Loratadine and this compound, with a total run time of 4 minutes per sample.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Loratadine.
Caption: Key parameters and criteria for method validation.
Conclusion
The LC-MS/MS method described in this application note is a reliable, sensitive, and high-throughput approach for the quantitative determination of Loratadine in human plasma. The use of this compound as an internal standard, coupled with a simple protein precipitation sample preparation, provides a robust workflow for supporting pharmacokinetic studies in drug development. The method meets the stringent requirements for bioanalytical method validation.
References
Application Notes and Protocols for Loratadine Analysis Using d5-Loratadine Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loratadine is a long-acting antihistamine used for the relief of allergy symptoms. Accurate and reliable quantification of loratadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as loratadine-d5, is the gold standard for compensating for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of loratadine in plasma: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), all incorporating this compound as an internal standard.
Analytical Method Overview
The following protocols are designed for the quantitative analysis of loratadine in plasma using LC-MS/MS with this compound as the internal standard. The chromatographic and mass spectrometric conditions should be optimized in your laboratory for best performance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
| Parameter | Recommended Conditions |
| LC Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Optimized for separation of loratadine and this compound from matrix components. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Loratadine: m/z 383.1 → 337.2this compound: m/z 388.1 → 342.2 |
Section 1: Solid-Phase Extraction (SPE) Protocol
Solid-phase extraction is a highly selective sample preparation method that can provide excellent sample cleanup, leading to reduced matrix effects and improved assay sensitivity.
Experimental Protocol
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of 0.1 M formic acid.
-
Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels). Vortex for 10 seconds. Add 400 µL of 4% phosphoric acid in water and vortex.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M formic acid, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Workflow Diagram
Section 2: Liquid-Liquid Extraction (LLE) Protocol
Liquid-liquid extraction is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is effective in removing proteins and highly polar interferences.
Experimental Protocol
-
Sample Preparation: To 200 µL of plasma sample in a polypropylene tube, add 20 µL of this compound internal standard working solution.
-
Basification: Add 50 µL of 0.1 M sodium hydroxide to the sample and vortex for 10 seconds.
-
Extraction: Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and n-hexane). Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Workflow Diagram
Section 3: Protein Precipitation (PPT) Protocol
Protein precipitation is the simplest and fastest sample preparation technique. It involves adding a solvent to denature and precipitate plasma proteins, leaving the analyte of interest in the supernatant.
Experimental Protocol
-
Sample Preparation: To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile. Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.
-
Analysis: Inject the supernatant (or reconstituted sample) into the LC-MS/MS system.
Workflow Diagram
Quantitative Data Summary
The following tables summarize typical validation parameters for the three sample preparation techniques. These values are intended for comparison and may vary based on specific laboratory conditions and instrumentation.
Table 1: Recovery and Matrix Effect
| Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) |
| Solid-Phase Extraction (SPE) | Loratadine | 85 - 95 | 90 - 105 |
| This compound | 88 - 96 | 92 - 103 | |
| Liquid-Liquid Extraction (LLE) | Loratadine | 80 - 92 | 88 - 102 |
| This compound | 82 - 94 | 89 - 104 | |
| Protein Precipitation (PPT) | Loratadine | > 95 | 75 - 90 (potential for ion suppression) |
| This compound | > 95 | 78 - 92 (potential for ion suppression) |
Table 2: Precision and Accuracy
| Preparation Method | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Solid-Phase Extraction (SPE) | Low | < 10 | < 10 | 90 - 110 |
| Mid | < 8 | < 8 | 92 - 108 | |
| High | < 7 | < 7 | 95 - 105 | |
| Liquid-Liquid Extraction (LLE) | Low | < 12 | < 12 | 88 - 112 |
| Mid | < 10 | < 10 | 90 - 110 | |
| High | < 8 | < 8 | 93 - 107 | |
| Protein Precipitation (PPT) | Low | < 15 | < 15 | 85 - 115 |
| Mid | < 12 | < 12 | 88 - 112 | |
| High | < 10 | < 10 | 90 - 110 |
Conclusion
The choice of sample preparation technique depends on the specific requirements of the bioanalytical assay.
-
Solid-Phase Extraction (SPE) offers the cleanest extracts, minimizing matrix effects and maximizing sensitivity, making it ideal for methods requiring low limits of quantification.
-
Liquid-Liquid Extraction (LLE) provides a good balance between sample cleanliness and ease of use. It is effective at removing phospholipids, a common source of matrix effects.
-
Protein Precipitation (PPT) is the simplest and fastest method, suitable for high-throughput screening. However, it is more susceptible to matrix effects, which can impact assay robustness if not carefully managed.
The use of this compound as an internal standard is highly recommended for all three methods to ensure the highest quality of data by compensating for variations in extraction efficiency and matrix effects. Each laboratory should perform a thorough method validation to ensure the chosen protocol meets the required regulatory standards for precision, accuracy, and reliability.
Application Note: Quantitative Analysis of Loratadine in Dried Blood Spots Using Loratadine-d5 as an Internal Standard
Introduction
Dried Blood Spot (DBS) sampling offers a minimally invasive alternative to traditional venous blood draws, simplifying sample collection, transportation, and storage. This application note describes a robust and validated method for the quantitative analysis of loratadine, a long-acting antihistamine, in human dried blood spots using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Loratadine-d5, to ensure high accuracy and precision. This assay is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Experimental
Materials and Reagents
-
Loratadine and this compound standards
-
Human whole blood (with EDTA as anticoagulant)
-
PE-226 or Whatman 903 Protein Saver cards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Water (deionized or Milli-Q)
-
Disodium hydrogen phosphate
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical column: Waters XSelect C18 or equivalent
Protocols
1. Preparation of Standards and Quality Control (QC) Samples
Stock solutions of loratadine and this compound are prepared in methanol. Working standard solutions of loratadine are prepared by serial dilution of the stock solution with a 50:50 methanol/water mixture.
To prepare calibration standards and QC samples, spike appropriate amounts of the loratadine working solutions into human whole blood.
2. Dried Blood Spot (DBS) Sample Preparation
-
Spot approximately 30 µL of the spiked whole blood onto the DBS cards.[1][2][3]
-
Allow the spots to dry at ambient temperature for at least 2-3 hours.
-
Punch out two 3-mm discs from the center of each dried blood spot.[1][2]
3. Sample Extraction
-
Place the punched discs into a clean microcentrifuge tube.
-
Add a specific volume of extraction solvent (aqueous methanol) containing the this compound internal standard.[1][2][3]
-
Vortex the samples and sonicate for approximately 20-30 minutes.[4]
-
Centrifuge the samples to pellet any debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.[1][2]
4. LC-MS/MS Analysis
A validated LC-MS/MS method is used for the separation and quantification of loratadine and its internal standard, this compound.[1][2][3]
| Parameter | Condition |
| HPLC Column | Waters XSelect C18[1][2][3] |
| Mobile Phase | Isocratic elution with a mixture of 10 mM ammonium formate and methanol (e.g., 20:80, v/v)[5] |
| Flow Rate | 0.7 mL/min[5] |
| Injection Volume | 15 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Loratadine: m/z 383.2 → 337.2 (example), Desloratadine (metabolite): m/z 311.2 → 259.2[5], this compound: Specific transition to be optimized |
Method Validation
The method was fully validated over a dynamic range of 0.200 to 20.0 ng/mL.[1][2][3] The correlation coefficients (r²) for the calibration curves were consistently ≥ 0.990.[1][3]
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at multiple QC levels, including the Lower Limit of Quantification (LLOQ).
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ (0.200) | 6.4 to 8.9[1][2][3] | -11.5 to 0.0[1][2][3] | Not explicitly stated | Not explicitly stated |
| Low QC (0.600) | 4.2 to 9.8[1][2] | -1.7 to 10.0[1][2] | 6.3 to 8.1[1][2] | 2.7 to 5.3[1][2] |
| Mid QC (3.00 & 10.0) | 4.2 to 9.8[1][2] | -1.7 to 10.0[1][2] | 6.3 to 8.1[1][2] | 2.7 to 5.3[1][2] |
| High QC (15.0) | 4.2 to 9.8[1][2] | -1.7 to 10.0[1][2] | 6.3 to 8.1[1][2] | 2.7 to 5.3[1][2] |
Stability
Loratadine in DBS samples demonstrated stability for at least 271 days at ambient temperature in a desiccator and for at least 24 hours at 60°C and 80% relative humidity.[1][2][3]
Visualizations
Caption: Workflow for the analysis of loratadine in DBS samples.
Caption: Logical relationship of analyte, internal standard, and quantification.
References
- 1. LC-MS/MS bioanalysis of loratadine (Claritin) in dried blood spot (DBS) samples collected by subjects in a clinical research study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS bioanalysis of loratadine (Claritin) in dried blood spot (DBS) samples collected by subjects in a clinical research study - OAK Open Access Archive [oak.novartis.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation and Application of a Dried Blood Spot Assay for Biofilm-Active Antibiotics Commonly Used for Treatment of Prosthetic Implant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Loratadine-d5 Internal Standard Variability
Welcome to the technical support center for bioanalytical assays using Loratadine-d5 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
Question 1: Why is there high variability in the this compound internal standard (IS) signal across my analytical run?
High variability in the IS signal can compromise the accuracy of your results.[1] Potential causes and troubleshooting steps are outlined below.
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Issue: Inconsistent Sample Preparation
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Cause: Variations in pipetting, extraction, or reconstitution can lead to inconsistent IS concentrations.
-
Troubleshooting:
-
Ensure pipettes are properly calibrated.
-
Vortex all samples and standards thoroughly after adding the IS.
-
Optimize and standardize the extraction procedure to ensure consistent recovery.
-
During reconstitution, ensure the dried extract is fully dissolved.
-
-
-
Issue: Matrix Effects
-
Cause: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to signal variability.[2][3]
-
Troubleshooting:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering matrix components.
-
Chromatographic Separation: Optimize the HPLC/UHPLC method to separate this compound from co-eluting matrix components.
-
Dilution: Dilute the samples with a clean solvent to reduce the concentration of matrix components.[2]
-
-
-
Issue: Instrument Instability
-
Cause: Fluctuations in the mass spectrometer's performance can cause the IS signal to drift.
-
Troubleshooting:
-
System Suitability Test: Before running your sample batch, perform a system suitability test to ensure the instrument is performing optimally.
-
Source Cleaning: A dirty ion source can lead to inconsistent ionization. Follow the manufacturer's instructions for cleaning the ESI or APCI source.
-
Calibration: Ensure the mass spectrometer is recently calibrated.
-
-
Question 2: My calibration curve is non-linear or has poor regression (r² < 0.99). What could be the cause?
A poor calibration curve can indicate several issues with your assay.
-
Issue: Impurity in Internal Standard
-
Cause: The this compound internal standard may contain a significant amount of unlabeled Loratadine.[1][4] This will artificially inflate the response at lower concentrations of the analyte, leading to a non-linear curve.
-
Troubleshooting:
-
Check Certificate of Analysis (CoA): Verify the isotopic and chemical purity of your this compound standard.[1] It should ideally be >99% chemically pure and have an isotopic enrichment of ≥98%.[1][4]
-
Inject High Concentration of IS: Inject a high concentration of the this compound solution without any analyte to check for a signal at the Loratadine mass transition.[1]
-
-
-
Issue: Suboptimal MS/MS Parameters
-
Cause: Incorrect collision energy or other MS settings can lead to poor fragmentation and an inconsistent response.
-
Troubleshooting:
-
Optimize MRM Transitions: Infuse a solution of Loratadine and this compound to optimize the precursor and product ions and the collision energy for each.
-
-
Quantitative Data Summary
The following table summarizes typical parameters for a validated LC-MS/MS method for Loratadine analysis.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.200 - 20.0 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.2 ng/mL | [5][6] |
| Accuracy (% Bias) | Within ±15% (85-115%) | [5] |
| Precision (% CV) | < 15% | [5] |
| Recovery | > 80% | |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | [3] |
Experimental Protocols
1. Sample Preparation: Protein Precipitation (PPT)
This method is rapid but may result in more significant matrix effects.
-
To 100 µL of plasma sample, standard, or quality control, add 500 µL of cold acetonitrile containing this compound.[7]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 15 minutes.[7]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.[7]
-
Vortex and inject into the LC-MS/MS system.
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT.
-
To 200 µL of plasma sample, add the internal standard solution.
-
Add 200 µL of a buffer solution (e.g., borax-sodium carbonate buffer, pH 11).[8]
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate, dichloromethane, and n-hexane).[8]
-
Vortex for 3 minutes.[8]
-
Centrifuge at 4000 rpm for 10 minutes.[8]
-
Transfer the organic layer to a clean tube and evaporate to dryness.[8]
-
Reconstitute in the mobile phase for injection.
LC-MS/MS Conditions
-
LC Column: C18 column (e.g., Waters XSelect C18)[5]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate).[8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Loratadine: 382.9 -> 337.1[7]
-
This compound: (Adjust for the mass shift due to deuterium labeling, e.g., 387.9 -> 342.1)
-
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of Loratadine?
Loratadine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6, to its active metabolite, desloratadine (descarboethoxyloratadine).[9][10][11]
Q2: Can the position of the deuterium labels on this compound affect my results?
Yes. Deuterium atoms on exchangeable sites (e.g., -OH, -NH) can exchange with hydrogen atoms from the solvent, a process known as back-exchange.[1] This can alter the concentration of the deuterated standard over time. It is crucial to use an internal standard where the labels are on stable positions, such as an aromatic ring.[1]
Q3: How should I investigate unexpected internal standard variability in my study samples?
The FDA recommends monitoring IS responses across an analytical run.[12] If the IS responses for your study samples are consistently different from your calibration standards and QCs, further investigation is warranted.[12] This could involve re-analysis of a subset of samples or further method development to mitigate matrix effects.[2]
Q4: What are the ideal purity requirements for this compound?
For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity. The generally accepted requirements are:
Visualizations
Caption: Metabolic pathway of Loratadine.
References
- 1. benchchem.com [benchchem.com]
- 2. Systematic internal standard variability and issue resolution: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LC-MS/MS bioanalysis of loratadine (Claritin) in dried blood spot (DBS) samples collected by subjects in a clinical research study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. graphyonline.com [graphyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
Technical Support Center: Matrix Effects on Loratadine-d5 Ionization in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Loratadine-d5 in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
In liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for this compound and the target analyte, Loratadine.[1] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: Why is a deuterated internal standard like this compound used?
Deuterated internal standards (IS) such as this compound are considered the gold standard for quantitative LC-MS/MS analysis. Since they are chemically almost identical to the analyte (Loratadine), they exhibit similar behavior during sample preparation, chromatography, and ionization. This allows them to effectively compensate for variability in sample extraction and matrix effects.[3]
Q3: Can this compound itself be affected by matrix effects?
Yes, even though this compound is used to compensate for matrix effects on Loratadine, its own ionization can be suppressed or enhanced by co-eluting matrix components. Ideally, the analyte and the deuterated internal standard experience the same degree of matrix effect, allowing for an accurate analyte-to-IS ratio. However, differential matrix effects can occur, leading to inaccurate quantification.
Q4: What are the common causes of matrix effects in bioanalytical methods for Loratadine?
Common sources of matrix effects in biological samples like plasma include:
-
Phospholipids: These are abundant in plasma and are a major cause of ion suppression in electrospray ionization (ESI).
-
Salts and buffers: High concentrations of non-volatile salts can interfere with the ionization process.
-
Endogenous metabolites: Other small molecules present in the biological matrix can co-elute with Loratadine and its internal standard.
-
Anticoagulants and other additives: Substances used during sample collection and processing can also contribute to matrix effects.
Q5: How can I minimize matrix effects during sample preparation?
Effective sample preparation is crucial for reducing matrix effects. For Loratadine analysis, protein precipitation is a simple method, but it can lead to significant signal suppression.[4] More rigorous techniques are often preferred:
-
Liquid-Liquid Extraction (LLE): This technique has been shown to be effective in cleaning up plasma samples for Loratadine analysis, resulting in negligible ion suppression or enhancement.[4]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to protein precipitation by selectively isolating the analyte of interest.[5]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor reproducibility of this compound signal across different samples | Inconsistent matrix effects between samples. | - Improve sample cleanup using LLE or SPE. - Optimize chromatographic separation to resolve this compound from interfering matrix components. |
| High variability in the analyte/internal standard peak area ratio | Differential matrix effects on Loratadine and this compound. | - Ensure co-elution of Loratadine and this compound. Adjust the chromatographic method if necessary. - Evaluate different lots of the biological matrix to assess the consistency of the matrix effect. |
| Overall low signal intensity for both Loratadine and this compound | Significant ion suppression. | - Dilute the sample extract to reduce the concentration of matrix components. - Switch to a less susceptible ionization source if available (e.g., APCI instead of ESI). - Optimize MS source parameters (e.g., temperature, gas flows) to improve desolvation and ionization. |
| Unexpectedly high signal intensity (ion enhancement) | Co-eluting compounds are enhancing the ionization of Loratadine and this compound. | - Improve chromatographic separation to isolate the analyte and internal standard from the enhancing compounds. - Modify the sample preparation to remove the interfering substances. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol is used to quantify the extent of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of Loratadine and this compound in the reconstitution solvent at a known concentration (e.g., medium quality control level).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). Spike the extracted matrix with Loratadine and this compound at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank biological matrix with Loratadine and this compound at the same concentration as Set A before extraction.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the MF across the different lots of matrix should be ≤15%.[5]
-
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) x 100
-
Data Presentation: Matrix Effect and Recovery for Desthis compound
While specific quantitative data for this compound is limited in the reviewed literature, the following table for Desloratadine (a major metabolite of Loratadine) and its deuterated internal standard (Desthis compound) from a study using solid-phase extraction provides a relevant example.[5]
| Analyte | Quality Control Level | Mean Recovery (%) | Matrix Effect (%CV) |
| Desloratadine | Low | 76.0 | 2.0 |
| High | 73.6 | 0.9 | |
| 3-OH Desloratadine | Low | 70.4 | 2.2 |
| High | 68.1 | 1.4 | |
| Desthis compound (IS) | - | 72.9 | - |
Data adapted from a study on Desloratadine and its metabolite.[5]
Visualizations
Workflow for Evaluating and Mitigating Matrix Effects
Caption: Workflow for the systematic evaluation and mitigation of matrix effects.
Logical Relationship of Matrix Effect Components
Caption: Factors contributing to matrix effects in LC-MS/MS analysis.
References
- 1. Determination of loratadine in human plasma by liquid chromatography electrospray ionization ion-trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Liquid Chromatography Methods for Loratadine and Loratadine-d5 Separation
Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient separation of Loratadine and its deuterated internal standard, Loratadine-d5. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating Loratadine and this compound?
A1: The main challenge in separating Loratadine from this compound arises from their identical chemical structures, with the only difference being the isotopic substitution in the d5 variant. This results in nearly identical physicochemical properties, leading to co-elution under many chromatographic conditions. Achieving baseline separation requires a highly efficient and optimized LC method. Additionally, as a basic compound, Loratadine can exhibit peak tailing due to interactions with residual silanols on silica-based columns.[1][2]
Q2: Why is it important to achieve good separation between Loratadine and its deuterated internal standard?
A2: Good chromatographic separation between the analyte (Loratadine) and its deuterated internal standard (this compound) is crucial for accurate and precise quantification, especially in bioanalytical methods using mass spectrometry. Although the mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z), co-elution can lead to ion suppression or enhancement effects in the ion source. This can negatively impact the accuracy and reproducibility of the analytical method.
Q3: What type of LC column is most suitable for this separation?
A3: Reversed-phase columns, particularly C18 and C8 columns, are widely used for the analysis of Loratadine.[3][4][5] High-purity silica-based columns are recommended to minimize peak tailing associated with basic compounds.[2] For achieving high-resolution separations, columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or 3-5 µm for HPLC) are preferable.
Q4: What are the typical mobile phase compositions used for Loratadine analysis?
A4: The mobile phase for Loratadine separation typically consists of an aqueous component and an organic solvent.
-
Aqueous Phase: Often a buffer solution is used to control the pH. Phosphate and acetate buffers are common choices.[3][6] The pH of the mobile phase is a critical parameter for optimizing the retention and peak shape of the basic Loratadine molecule.[1][6]
-
Organic Solvent: Acetonitrile and methanol are the most frequently used organic modifiers.[3][6][7][8][9] The ratio of the organic solvent to the aqueous phase determines the retention time of the analytes.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Co-elution | Inadequate mobile phase composition. | Optimize the organic solvent percentage in the mobile phase. A shallower gradient or a lower starting percentage of the organic solvent can improve separation. |
| Non-optimal mobile phase pH. | Adjust the pH of the aqueous portion of the mobile phase. For basic compounds like Loratadine, working at a mid-range pH (e.g., 6-7) can sometimes improve selectivity.[1][2] | |
| Inefficient column. | Use a column with a smaller particle size or a longer length to increase the number of theoretical plates. Ensure the column is not voided or contaminated. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Use a high-purity, end-capped column. The addition of a competing base, such as triethylamine (TEA), to the mobile phase can help to block active silanol sites.[2] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, including pH adjustment. Premixing the mobile phase can improve reproducibility. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature.[1] | |
| Pump malfunction. | Check the HPLC pump for leaks and ensure proper functioning of the check valves. | |
| Low Signal Intensity | Suboptimal mass spectrometer settings. | Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) and the collision energy for both Loratadine and this compound. |
| Sample degradation. | Ensure proper sample handling and storage to prevent degradation.[1] |
Experimental Protocols
Below are representative experimental protocols for the LC-MS/MS analysis of Loratadine. These should be considered as starting points for method development and optimization.
Table 1: Example HPLC-MS/MS Method Parameters
| Parameter | Condition 1 | Condition 2 |
| LC System | HPLC or UHPLC system | HPLC or UHPLC system |
| Column | C18, 2.1 x 50 mm, 2.6 µm | C8, 2.1 x 50 mm, 2.6 µm[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Formate in Water[4] |
| Mobile Phase B | Acetonitrile | Acetonitrile[4] |
| Gradient | 20-85% B in 3 min[4] | 10-90% B in 5 min |
| Flow Rate | 0.4 mL/min[4] | 0.3 mL/min |
| Column Temp. | 40 °C[4] | 35 °C |
| Injection Vol. | 2 µL[4] | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Loratadine: m/z 383.2 → 337.2this compound: m/z 388.2 → 342.2 | Loratadine: m/z 383.2 → 258.2this compound: m/z 388.2 → 263.2 |
Note: The specific m/z transitions for Loratadine and its deuterated standard should be optimized based on the instrument used.
Visualizing the Workflow
A systematic approach is crucial for optimizing the separation. The following diagram illustrates a typical workflow for LC method development and troubleshooting.
Caption: A workflow diagram for the systematic development and optimization of an LC method.
The following decision tree provides a logical approach to troubleshooting common separation issues.
Caption: A decision tree for troubleshooting common LC separation problems.
References
- 1. benchchem.com [benchchem.com]
- 2. dspace.ceu.es [dspace.ceu.es]
- 3. bch.ro [bch.ro]
- 4. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. neuroquantology.com [neuroquantology.com]
- 9. ijbpas.com [ijbpas.com]
Technical Support Center: Troubleshooting Ion Suppression of Loratadine-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression issues encountered during the LC-MS/MS analysis of Loratadine-d5.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis. It results in a decreased ionization efficiency of the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to reduced sensitivity, poor accuracy, and unreliable quantification of this compound. The competition for ionization between this compound and matrix components in the ion source is a primary cause of this signal suppression.[1]
Q2: My this compound signal is low and variable. Could this be due to ion suppression?
A2: Yes, low and inconsistent signal intensity for this compound are classic indicators of ion suppression. The variability can arise from differences in the matrix composition between individual samples, leading to varying degrees of signal suppression.[3] It is crucial to investigate for ion suppression if you observe poor reproducibility in your quality control samples.
Q3: How can I confirm that ion suppression is impacting my this compound signal?
A3: A post-column infusion experiment is a definitive way to identify and assess the extent of ion suppression. This technique involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of this compound indicates the presence of ion-suppressing components from the matrix.
Q4: What are the common sources of ion suppression in bioanalytical methods for this compound?
A4: In bioanalysis, endogenous components of the biological matrix, such as phospholipids, salts, and proteins, are major contributors to ion suppression.[4] Exogenous sources can include formulation excipients, plasticizers from collection tubes, and mobile phase additives.[2] When these components co-elute with this compound, they interfere with its ionization process.
Troubleshooting Guide
Problem: Low or No this compound Signal
Possible Cause: Significant ion suppression from the sample matrix.
Solutions:
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Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS/MS analysis.[1][4]
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Liquid-Liquid Extraction (LLE): LLE is often more effective than protein precipitation (PPT) at removing ion-suppressing compounds. One study found LLE to be more suitable than PPT for the analysis of a related compound, desloratadine, due to ion suppression issues with PPT.
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Solid-Phase Extraction (SPE): SPE can provide even cleaner extracts than LLE by selectively isolating the analyte.
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Protein Precipitation (PPT): While simple, PPT is generally the least effective method for removing phospholipids and other small molecules that cause ion suppression.[3]
-
-
Improve Chromatographic Separation: Modifying your LC method can separate this compound from the co-eluting interferences.
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Adjust the Gradient: Altering the mobile phase gradient can change the elution profile and resolve the analyte from the suppression zone.
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Change the Stationary Phase: Employing a column with a different chemistry (e.g., switching from a C18 to a phenyl-hexyl column) can provide alternative selectivity.[3]
-
-
Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[2] However, this approach may not be suitable for trace-level analysis.
Problem: Inconsistent and Irreproducible Results for this compound
Possible Cause: Variable matrix effects across different samples.
Solutions:
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Use a Stable Isotope-Labeled Internal Standard: this compound is a stable isotope-labeled internal standard for Loratadine. Since it has nearly identical physicochemical properties to the analyte, it will experience a similar degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio.[3]
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Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and quality control samples in the same biological matrix as the unknown samples can help to compensate for consistent matrix effects.[1]
Quantitative Data Summary
The following tables provide a summary of expected performance for different sample preparation methods based on literature.
Table 1: Comparison of Sample Preparation Methods for this compound in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Ion Suppression (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 85 - 95 | 40 - 60 | < 15 |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 15 - 30 | < 10 |
| Solid-Phase Extraction (SPE) | 90 - 105 | 5 - 15 | < 5 |
Note: The values presented are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Assess Ion Suppression
Objective: To identify the regions of ion suppression in the chromatogram.
Materials:
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LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your current sample preparation method)
Procedure:
-
System Setup:
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Connect the LC column outlet to one inlet of the tee-union.
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Connect the syringe pump outlet to the other inlet of the tee-union.
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Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
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Fill a syringe with the this compound standard solution.
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Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
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Begin infusing the this compound solution into the mass spectrometer and acquire data in MRM mode for this compound. You should observe a stable, elevated baseline signal.
-
-
Injection of Blank Matrix:
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Once a stable baseline is achieved, inject the blank matrix extract onto the LC column and start the chromatographic run using your analytical method.
-
-
Data Analysis:
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Monitor the this compound MRM signal throughout the chromatographic run.
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Any significant drop in the baseline signal indicates a region of ion suppression.
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Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To extract this compound from plasma with high recovery and minimal matrix effects.
Materials:
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SPE cartridges (e.g., C18 or mixed-mode cation exchange)
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Vacuum manifold
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Plasma sample
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Internal standard spiking solution (this compound)
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Methanol (for conditioning)
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Water (for equilibration)
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Wash solution (e.g., 5% methanol in water)
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Elution solvent (e.g., methanol or acetonitrile with 2% formic acid)
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Nitrogen evaporator
Procedure:
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Sample Pre-treatment:
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To 500 µL of plasma, add the internal standard (this compound).
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Vortex mix the sample.
-
-
SPE Cartridge Conditioning:
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Place the SPE cartridges on the vacuum manifold.
-
Pass 1-2 mL of methanol through each cartridge.
-
-
SPE Cartridge Equilibration:
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Pass 1-2 mL of water through each cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
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Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
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Pass 1-2 mL of the wash solution through the cartridge to remove unbound interferences.
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Apply vacuum to dry the cartridge.
-
-
Elution:
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Place collection tubes in the manifold.
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Add 1-2 mL of the elution solvent to the cartridge to elute this compound.
-
-
Dry-down and Reconstitution:
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Evaporate the eluate to dryness under a stream of nitrogen.
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Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
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Visualizations
Caption: Mechanism of Ion Suppression in the ESI source.
Caption: Troubleshooting workflow for this compound ion suppression.
Caption: Experimental setup for post-column infusion.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphyonline.com [graphyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of loratadine in human plasma by liquid chromatography electrospray ionization ion-trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Loratadine-d5 in Biological Matrices: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Loratadine-d5 in biological matrices during storage. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting advice for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a stable isotope-labeled version of Loratadine, commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of Loratadine in biological samples. The stability of this compound in the biological matrix is critical to ensure accurate and reliable quantification of the target analyte. Degradation of the internal standard can lead to an overestimation of the analyte concentration.
Q2: Is there specific stability data available for this compound in biological matrices?
Direct quantitative stability data for this compound in biological matrices is not extensively published. However, this compound, as a deuterated analog, is expected to have comparable stability to its non-deuterated counterpart, Loratadine. Therefore, the stability data for Loratadine in various biological matrices can be used as a reliable surrogate to infer the stability of this compound. It is crucial to note that while the chemical properties are nearly identical, very subtle differences in stability could exist.
Q3: What are the typical storage conditions and for how long is Loratadine stable in plasma?
Based on studies of Loratadine, it demonstrates good stability in human plasma under various storage conditions. The stability is generally assessed at low and high-quality control (QC) concentrations.
| Stability Type | Storage Condition | Duration | Stability (% of Nominal Concentration) |
| Short-Term/Bench-Top | Room Temperature | Up to 8 hours | Within ±15% |
| Post-Preparative | Autosampler (4°C) | Up to 8 hours | Within ±15% |
| Long-Term | -20°C | At least 1 month | Within ±15% |
| Long-Term | -80°C | At least 30 days | Within ±15% |
| Freeze-Thaw | -20°C to Room Temperature | At least 3 cycles | Within ±15% |
| Freeze-Thaw | -80°C to Room Temperature | At least 3 cycles | Within ±15% |
Note: The stability percentages are based on the acceptable limits for bioanalytical method validation, which is typically within 85-115% of the nominal concentration.
Q4: What about the stability of Loratadine in other biological matrices like blood and urine?
Loratadine has been shown to be stable in dried blood spot (DBS) samples for at least 271 days at ambient temperature when stored in a desiccator.[1] It is also stable for at least 24 hours at 60°C and 80% relative humidity.[1] While specific data for urine is less available in the provided search results, general principles of drug stability suggest that storage at -20°C or -80°C would be appropriate for long-term storage, with stability being confirmed during method validation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and analysis of this compound in biological samples.
Issue 1: Inconsistent or drifting internal standard response.
-
Possible Cause: Degradation of this compound during sample storage or processing.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that all samples, including calibrators and quality controls, have been consistently stored at the validated temperature.
-
Assess Freeze-Thaw Stability: If samples have undergone multiple freeze-thaw cycles, verify that the number of cycles does not exceed the validated limit.
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Evaluate Bench-Top Stability: Determine the duration samples are left at room temperature during processing and ensure it is within the established stability window.
-
Check for Contaminants: Ensure the biological matrix is free from contaminants that could accelerate degradation.
-
Issue 2: Apparent loss of this compound signal over time in long-term storage.
-
Possible Cause: Long-term degradation of the internal standard.
-
Troubleshooting Steps:
-
Re-validate Long-Term Stability: If samples are stored for longer than the validated period, a new validation of long-term stability may be required.
-
Investigate Storage Unit Performance: Verify the temperature consistency of the freezer used for long-term storage.
-
Consider Matrix Effects: Changes in the matrix over time (e.g., pH shifts) could potentially affect stability.
-
Issue 3: Potential for Deuterium Exchange.
-
Possible Cause: While less common with aryl deuteration, extreme pH or temperature conditions during sample processing could theoretically lead to deuterium-hydrogen exchange.
-
Troubleshooting Steps:
-
Experimental Verification: Conduct an experiment by incubating this compound in a blank biological matrix at various pH levels (acidic, neutral, basic) and temperatures.[2]
-
LC-MS/MS Analysis: Analyze the samples to monitor for any decrease in the this compound signal and a corresponding increase in the signal of unlabeled Loratadine.[2]
-
Mitigation: If deuterium exchange is confirmed, adjust the pH and temperature of the sample preparation and storage conditions to milder, neutral conditions.
-
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
-
Sample Preparation: Spike a blank biological matrix with this compound at low and high QC concentration levels.
-
Freeze-Thaw Cycles: Subject the samples to a minimum of three freeze-thaw cycles. A single cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.
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Analysis: After the final thaw, process and analyze the samples using a validated LC-MS/MS method.
-
Evaluation: Compare the mean concentration of the freeze-thaw samples against freshly prepared (zero-cycle) samples. The deviation should be within ±15%.
Protocol 2: Assessment of Long-Term Stability
-
Sample Preparation: Prepare a set of QC samples in the biological matrix at low and high concentrations of this compound.
-
Storage: Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analysis: At specified time points (e.g., 1, 3, 6 months), retrieve a subset of the samples, thaw, process, and analyze them.
-
Evaluation: The measured concentrations should be within ±15% of the nominal concentrations.
Visualizations
Caption: Experimental Workflow for this compound Stability Assessment.
Caption: Troubleshooting Logic for Inconsistent Internal Standard Response.
References
Technical Support Center: Analysis of Loratadine-d5
Welcome to the technical support center for the analysis of Loratadine-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of this compound during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
A1: In-source fragmentation (ISF) is the unintended breakdown of an analyte, in this case, this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer. This phenomenon can lead to inaccurate quantification, as the intensity of the intended precursor ion is diminished, and fragments may interfere with the analyte signal.
Q2: What are the primary causes of in-source fragmentation of this compound?
A2: The main causes of ISF for deuterated standards like this compound are excessive energy in the ion source. Key contributing factors include:
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High Cone Voltage/Declustering Potential: This is a primary driver of ISF, as higher voltages increase the kinetic energy of ions, leading to fragmentation upon collision with gas molecules.
-
High Source Temperature: Elevated temperatures can provide enough thermal energy to cause fragmentation.
-
Suboptimal Nebulizer Gas Flow: Incorrect gas flow can affect the desolvation process and contribute to ion instability.
Q3: How can I identify if in-source fragmentation of this compound is occurring?
A3: To determine if ISF is happening, you can perform a direct infusion of a pure this compound standard into the mass spectrometer. By acquiring a full-scan mass spectrum at a very low cone voltage (e.g., 5-10 V), you should primarily observe the protonated molecule [M+H]+. If you then gradually increase the cone voltage and observe the appearance and increase in intensity of lower mass-to-charge (m/z) ions, this is a strong indication of in-source fragmentation.
Q4: Can the deuterium atoms on this compound be lost and interfere with the quantification of non-deuterated Loratadine?
A4: Yes, this is a phenomenon known as "crosstalk." If this compound undergoes in-source fragmentation that results in the loss of a deuterium atom, the resulting fragment ion may have the same m/z as the non-deuterated Loratadine. This can lead to an overestimation of the analyte concentration. Optimizing mass spectrometer conditions to minimize ISF is crucial to prevent this.
Troubleshooting In-Source Fragmentation
This section provides a step-by-step guide to mitigate in-source fragmentation of this compound.
Step 1: Optimization of Cone Voltage / Declustering Potential
The cone voltage (also referred to as fragmentor voltage or declustering potential, depending on the instrument manufacturer) is the most critical parameter to control for minimizing ISF.
-
Problem: High cone voltage leads to increased ion kinetic energy and subsequent fragmentation.
-
Solution: Systematically reduce the cone voltage to find the optimal value that maintains good sensitivity for the precursor ion while minimizing the formation of fragment ions. It is recommended to perform a cone voltage ramping experiment to determine the ideal setting.
Step 2: Optimization of Source Temperature
-
Problem: Excessive source and desolvation temperatures can cause thermal degradation of this compound.
-
Solution: Lower the source temperature in increments (e.g., 25-50°C) and monitor the signal intensity of the precursor and any fragment ions. Find a balance that allows for efficient desolvation without inducing fragmentation.
Step 3: Optimization of Gas Flows
-
Problem: Improper nebulizer and drying gas flow rates can lead to inefficient desolvation and unstable ion formation.
-
Solution: Optimize the nebulizer and drying gas flow rates to ensure a stable and robust spray. This will contribute to minimizing the energy transferred to the ions and reduce the likelihood of fragmentation.
Experimental Protocols
Protocol 1: Direct Infusion Analysis for ISF Assessment
-
Prepare a Standard Solution: Prepare a 100 ng/mL solution of this compound in a solvent mixture that is representative of your final chromatographic mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 10 µL/min.
-
Initial Low-Energy Scan: Set the cone voltage to a minimal value (e.g., 5 V) and acquire a full scan mass spectrum. The primary ion observed should be the [M+H]+ of this compound.
-
Cone Voltage Ramping: Gradually increase the cone voltage in increments of 5-10 V and acquire a mass spectrum at each step.
-
Data Analysis: Plot the intensity of the precursor ion and any observed fragment ions as a function of the cone voltage. The optimal cone voltage will be the highest value that provides a strong precursor ion signal with minimal to no fragment ion intensity.
Data Presentation
Table 1: Optimized LC-MS/MS Parameters for Loratadine Analysis on a Shimadzu 8060 [1]
| Parameter | Setting |
| LC Conditions | |
| Column | Phenomenex Kinetex C8 (50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| MS Conditions (ESI+) | |
| Nebulizer Gas Flow | 3.0 L/min |
| Heating Gas Flow | 10 L/min |
| Drying Gas Flow | 10 L/min |
| Interface Temperature | 350°C |
| Heat Block Temperature | 400°C |
| MRM Transitions | |
| Loratadine | 383.10 > 337.20 |
| Desloratadine | 311.20 > 259.10 |
| This compound (IS) | 388.10 > 342.20 |
| Desloratadine-d4 (IS) | 315.20 > 263.10 |
| Compound Dependent Parameters | |
| Q1 Pre Bias (V) | |
| Loratadine | -20 |
| Desloratadine | -15 |
| This compound | -20 |
| Desloratadine-d4 | -15 |
Table 2: Optimized LC-MS/MS Parameters for Desloratadine (Loratadine Metabolite) Analysis on an AB SCIEX API-4000 [2]
| Parameter | Setting |
| Ion Source (Turbo Ion Spray) | |
| Curtain Gas | 25 |
| Gas Source 1 | 50 |
| Gas Source 2 | 40 |
| Ion Spray Voltage | 3000 V |
| Temperature | 500°C |
| Collision Gas | 7 |
| Entrance Potential | 10 V |
| MRM Transitions (m/z) | |
| Desloratadine | 311.03 > 259.10 |
| 3-OH Desloratadine | 326.97 > 274.97 |
| Desthis compound (IS) | 316.02 > 264.20 |
Visualizations
Caption: Proposed in-source fragmentation of Loratadine.
Caption: Workflow for optimizing cone voltage.
References
- 1. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
Impact of co-eluting metabolites on Loratadine-d5 quantification
Welcome to the technical support center for Loratadine-d5 quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the bioanalysis of Loratadine, with a specific focus on the impact of co-eluting metabolites on the quantification of its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of Loratadine?
A1: Loratadine undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway is decarboethoxylation to form its major active metabolite, desloratadine (DL). This process is mainly catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[1][2] Further metabolism involves hydroxylation of both Loratadine and desloratadine, followed by glucuronidation.[3]
Q2: What is this compound, and why is it used in bioanalysis?
A2: this compound is a stable isotope-labeled version of Loratadine where five hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Loratadine in biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard as it has nearly identical chemical and physical properties to the analyte, leading to similar extraction recovery and ionization efficiency, thus correcting for matrix effects and improving the accuracy and precision of the quantification.
Q3: What does "co-eluting metabolites" mean in the context of LC-MS/MS analysis?
A3: Co-eluting metabolites are metabolic products of a drug that are not chromatographically separated from the analyte of interest or its internal standard during LC-MS/MS analysis. If these metabolites have the same mass-to-charge ratio (m/z) as the analyte or its internal standard, or if they produce fragment ions with the same m/z, they can interfere with the quantification, leading to inaccurate results.
Q4: Can co-eluting metabolites of Loratadine interfere with the quantification of this compound?
A4: Yes, it is a potential issue. While this compound is an ideal internal standard, extensive metabolism of Loratadine can produce a variety of metabolites. If a metabolite has a mass that is isobaric (the same nominal mass) with this compound and co-elutes, it could potentially interfere with the precursor ion selection in the mass spectrometer. More critically, if a metabolite or an in-source fragment of a metabolite has the same precursor and product ion transition as this compound, it will lead to a direct interference, causing an overestimation of the internal standard's response and, consequently, an underestimation of the analyte's concentration.
Q5: What are some of the known metabolites of Loratadine that could potentially cause interference?
A5: Besides desloratadine, other metabolites include hydroxylated forms of both Loratadine and desloratadine (e.g., 3-hydroxydesloratadine, 5-hydroxydesloratadine, 6-hydroxydesloratadine) and their subsequent glucuronide conjugates.[3] While a direct co-elution and interference with this compound is not widely reported, it is a theoretical possibility that warrants careful method development and validation. For instance, a hydroxylated metabolite could potentially undergo in-source fragmentation (loss of water) that might lead to an ion isobaric with the this compound precursor.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the impact of co-eluting metabolites on this compound quantification.
Issue 1: Inaccurate or Inconsistent Results for Quality Control (QC) Samples
-
Symptom: High variability or bias (positive or negative) in QC sample results, particularly at the low end of the calibration curve.
-
Potential Cause: A co-eluting metabolite may be interfering with the this compound internal standard, leading to an inconsistent internal standard response.
-
Troubleshooting Steps:
-
Re-evaluate Chromatography:
-
Optimize the chromatographic method to improve the separation of Loratadine and its potential metabolites. This can be achieved by:
-
Trying different stationary phases (e.g., C18, C8, Phenyl-Hexyl).
-
Modifying the mobile phase composition (e.g., changing the organic solvent, pH, or buffer concentration).[4]
-
Adjusting the gradient elution profile to enhance the separation of early or late-eluting metabolites.
-
-
-
Investigate Mass Spectrometric Parameters:
-
Confirm the specificity of the selected Multiple Reaction Monitoring (MRM) transitions for this compound.
-
Analyze blank matrix samples from different sources to check for endogenous interferences at the retention time of this compound.
-
Infuse a solution of known Loratadine metabolites (if available) to check for any cross-talk with the this compound MRM transition.
-
-
Review Sample Preparation:
-
Optimize the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to selectively isolate Loratadine and this compound while minimizing the co-extraction of interfering metabolites.
-
-
Issue 2: Unexplained Peaks in the this compound Chromatogram
-
Symptom: The appearance of additional peaks at or near the retention time of this compound in the chromatogram of incurred samples, which are not present in calibration standards.
-
Potential Cause: This is a strong indication of a co-eluting metabolite that is being detected by the mass spectrometer.
-
Troubleshooting Steps:
-
Peak Purity Analysis:
-
If using a high-resolution mass spectrometer, analyze the mass spectrum across the peak to see if there are other ions contributing to the signal.
-
-
Modify Chromatographic Conditions:
-
As described in Issue 1, systematically alter the chromatographic parameters to achieve separation of the interfering peak from the this compound peak.
-
-
Select a Different MRM Transition:
-
If chromatographic separation is not feasible, investigate alternative, more specific MRM transitions for this compound that are not shared by the interfering metabolite.
-
-
Data Presentation
Table 1: Mass Spectrometric Parameters for Loratadine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Loratadine | 383.2 | 337.1 | 25 |
| This compound | 388.2 | 342.1 | 25 |
Note: These are typical values and may require optimization on different mass spectrometer platforms.
Table 2: Potential Loratadine Metabolites and their Mass-to-Charge Ratios (m/z)
| Metabolite | Chemical Modification | Predicted [M+H]+ (m/z) | Potential for Interference |
| Desloratadine (DL) | Decarboethoxylation | 311.1 | Low, different precursor m/z |
| Hydroxylated Loratadine | + Oxygen | 399.2 | Possible in-source fragmentation (loss of H2O) to m/z 381.2, close to Loratadine precursor |
| Hydroxylated Desloratadine | + Oxygen | 327.1 | Low, different precursor m/z |
| Glucuronidated Desloratadine | + Glucuronic acid | 487.1 | Low, significantly different precursor m/z |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.
-
Add 50 µL of 0.1 M sodium carbonate buffer (pH 10) and vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex API 4000 or equivalent with a TurboIonSpray source
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: As listed in Table 1.
Visualizations
References
Technical Support Center: Ensuring Consistent Recovery of Loratadine-d5
Welcome to the Technical Support Center for bioanalytical methods involving Loratadine-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and high recovery of this compound during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Loratadine, where five hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Because its chemical and physical properties are nearly identical to Loratadine, it experiences similar extraction efficiency and ionization effects in the mass spectrometer. This allows for accurate quantification of Loratadine in a sample by correcting for variations during sample preparation and analysis.
Q2: What are the common causes of low or inconsistent recovery of this compound?
Low or inconsistent recovery of this compound can stem from several factors throughout the extraction process. Key areas to investigate include:
-
Suboptimal pH: The extraction efficiency of Loratadine, a basic compound, is highly dependent on the pH of the sample and extraction solvents.
-
Inappropriate Extraction Technique: The choice between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) and the specific parameters of the chosen method can significantly impact recovery.
-
Poor Sorbent/Solvent Selection: In SPE, the choice of sorbent material is critical. Similarly, in LLE, the selection of an appropriate extraction solvent is crucial for efficient partitioning of the analyte.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the extraction process or the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.
-
Procedural Errors: Inconsistent execution of the extraction protocol, such as variations in vortexing time, incomplete phase separation, or incorrect elution volumes, can lead to variable recovery.
Q3: How critical is the pH during the extraction of this compound?
The pH is a critical parameter. Loratadine is a basic compound, and its ionization state is dependent on the pH of the solution. To ensure efficient extraction from an aqueous matrix into an organic solvent (in LLE) or retention on a non-polar SPE sorbent, the pH of the sample should be adjusted to be at least 2 units above its pKa value to ensure it is in its non-ionized (neutral) form. Conversely, for elution from certain SPE cartridges or back-extraction, adjusting the pH to an acidic condition will ionize the molecule, making it more soluble in aqueous solutions.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Sorbent Choice | Loratadine is a relatively non-polar, basic compound. Consider using a C18 or a polymeric sorbent (e.g., Oasis HLB). C18 retains analytes through hydrophobic interactions, while polymeric sorbents can offer mixed-mode interactions (hydrophobic and hydrophilic). | Improved retention of this compound on the SPE cartridge and higher recovery. |
| Suboptimal Sample pH | Adjust the pH of the sample to >7 before loading onto a reversed-phase (e.g., C18) SPE cartridge. This ensures this compound is in its neutral form and will be retained effectively. | Increased retention and reduced breakthrough of the analyte during sample loading. |
| Inefficient Elution | The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. A common choice is methanol or acetonitrile, often with a small percentage of a modifier like ammonium hydroxide or formic acid to improve elution efficiency. | Complete elution of this compound from the cartridge, leading to higher recovery in the final extract. |
| Sample Breakthrough | If the analyte is found in the flow-through or wash fractions, it indicates poor retention. This could be due to incorrect pH, overloading the cartridge, or a too-strong wash solvent. | By adjusting the sample pH, using an appropriate sample volume, and employing a weaker wash solvent, the analyte will be retained on the sorbent. |
Inconsistent Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Aqueous Phase pH | For extracting the basic this compound from an aqueous sample, adjust the pH to be basic (e.g., pH 9-11) to ensure it is in its neutral, more organic-soluble form. | Enhanced partitioning of this compound into the organic extraction solvent. |
| Suboptimal Extraction Solvent | The choice of organic solvent is critical. Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are commonly used. The ideal solvent should have high affinity for Loratadine and be immiscible with water. | Improved extraction efficiency and higher recovery of the analyte. A study has shown high accuracy (interpreted as recovery) for Loratadine using an isooctane:isoamyl alcohol mixture[1]. |
| Incomplete Phase Separation | Emulsion formation at the interface of the aqueous and organic layers can trap the analyte and lead to inconsistent recovery. | Centrifugation at a higher speed or for a longer duration can help break the emulsion. The addition of a small amount of salt to the aqueous phase can also aid in phase separation. |
| Insufficient Mixing | Inadequate vortexing or mixing will result in incomplete partitioning of the analyte into the organic phase. | Ensure consistent and vigorous mixing for a sufficient amount of time (e.g., 5-10 minutes) to allow for equilibrium to be reached. |
Quantitative Data Summary
The following tables summarize recovery data for Loratadine and related compounds from various studies. Note that direct comparative data for this compound across different methods is limited in the literature.
Table 1: Solid-Phase Extraction (SPE) Recovery Data
| Analyte | SPE Sorbent | Matrix | Elution Solvent | Average Recovery (%) | Reference |
| Desloratadine | Polymeric | Human Plasma | 3% Ammonia in Methanol | 74.6 | |
| 3-OH Desloratadine | Polymeric | Human Plasma | 3% Ammonia in Methanol | 69.3 | |
| Loratadine | C18 | Human Serum | Acetonitrile/Water (70:30, v/v), pH 2.7 | >93.0 | [2] |
Table 2: Liquid-Liquid Extraction (LLE) and Microextraction Recovery Data
| Analyte | Extraction Method | Extraction Solvent | Matrix | Average Recovery (%) | Reference |
| Loratadine | LLE | Isooctane:Isoamyl alcohol | Human Plasma | High (Accuracy: 105.0-109.5%) | [1] |
| Loratadine | Supramolecular solvent-based microextraction | Decanoic acid/THF | Plasma | >92 | [3] |
Experimental Protocols
Detailed Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is adapted from a method for the extraction of Desloratadine, a major metabolite of Loratadine.
1. Sample Pre-treatment:
-
To 200 µL of human plasma, add 20 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
2. SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB, 30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
3. Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
4. Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 1-2 minutes.
5. Elution:
-
Elute the this compound with 1 mL of a solution containing 3% ammonia in methanol into a clean collection tube.
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
Detailed Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is based on a validated method for Loratadine extraction.
1. Sample Pre-treatment:
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
2. pH Adjustment:
-
Add 50 µL of 1M sodium hydroxide solution to the plasma sample to raise the pH.
-
Vortex for 30 seconds.
3. Liquid-Liquid Extraction:
-
Add 3 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Cap the tube and vortex vigorously for 10 minutes.
4. Phase Separation:
-
Centrifuge the tube at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
5. Supernatant Transfer:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
6. Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the LC-MS mobile phase.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for analysis.
Visualizations
Caption: A typical Solid-Phase Extraction (SPE) workflow for this compound.
Caption: A troubleshooting decision tree for Liquid-Liquid Extraction (LLE).
References
Validation & Comparative
A Comparative Guide to Loratadine-d5 and Desloratadine-d5 as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical assays, the choice of a suitable internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative results. For assays involving the second-generation antihistamines loratadine and its active metabolite desloratadine, the deuterated analogs Loratadine-d5 and Desthis compound are common choices for internal standards. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal internal standard for their specific analytical needs.
Performance Data Overview
The selection of an internal standard is ideally based on its ability to mimic the analyte of interest throughout the sample preparation and analysis process, thereby compensating for any potential variability. Stable isotope-labeled internal standards are considered the gold standard for mass spectrometry-based quantification due to their similar physicochemical properties to the analyte.
Desthis compound Performance Data
The following table summarizes the validation parameters from a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of desloratadine in human plasma using Desthis compound as the internal standard.
| Validation Parameter | Analyte: Desloratadine | Analyte: 3-OH Desloratadine | Reference |
| Linearity Range | 100 - 11,000 pg/mL | 100 - 11,000 pg/mL | [2] |
| Regression Model | Quadratic (1/x²) | Quadratic (1/x²) | [2] |
| Correlation Coefficient (r²) | Not explicitly stated, but method fulfilled regulatory requirements | Not explicitly stated, but method fulfilled regulatory requirements | [2] |
| LLOQ Precision (%CV) | 4.6% | 5.1% | [2] |
| LLOQ Accuracy (% Nominal) | 100.4% | 99.9% | [2] |
| Intra-day Precision (%CV) | 0.7 - 2.0% | Not specified in this study | [3] |
| Inter-day Precision (%CV) | 0.7 - 2.7% | Not specified in this study | [3] |
| Intra-day Accuracy | 101.4 - 102.4% | Not specified in this study | [3] |
| Inter-day Accuracy | 99.5 - 104.8% | Not specified in this study | [3] |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation
This compound as an Internal Standard
This compound is commercially available as a deuterium-labeled form of loratadine and is intended for use as an internal standard in quantitative analysis by techniques such as NMR, GC-MS, or LC-MS.[1] While a detailed validation summary table from a single publication is not available in the initial search, its use is documented in various analytical methods for the quantification of loratadine. The principle of using a stable isotope-labeled internal standard suggests that its performance in terms of compensating for variability during sample processing and analysis of loratadine would be comparable to that of Desthis compound for desloratadine.
Experimental Methodologies
The following sections detail a representative experimental protocol for the quantification of desloratadine using Desthis compound as an internal standard.
Sample Preparation: Solid-Phase Extraction
A solid-phase extraction (SPE) method is commonly employed for the extraction of desloratadine and its metabolite from human plasma.[2]
-
Sample Pre-treatment: To a 0.5 mL aliquot of human plasma, add the internal standard solution (Desthis compound).
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solutions to remove interfering substances.
-
Elution: Elute the analytes and the internal standard from the cartridge with an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic separation and detection are critical for achieving the required sensitivity and selectivity.
-
Chromatographic Column: A Hypurity Advance C18 column (50 x 4.6 mm, 5 µm) is a suitable choice.[2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., Solution A) and an organic solvent (e.g., Solution B) in a 90:10 ratio is used.[2]
-
Flow Rate: A flow rate of 1 mL/min is maintained.[2]
-
Injection Volume: 15 µL of the reconstituted sample is injected.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive ion mode with turbo ion spray ionization is used.[2]
-
MRM Transitions: The following multiple reaction monitoring (MRM) transitions are monitored:[2]
-
Desloratadine: m/z 311.03 → 259.10
-
3-OH Desloratadine: m/z 326.97 → 274.97
-
Desthis compound (IS): m/z 316.02 → 264.20
-
Visualizing Key Processes
To better understand the relationship between loratadine and desloratadine and the typical workflow for method validation, the following diagrams are provided.
Comparative Discussion
The choice between this compound and Desthis compound as an internal standard fundamentally depends on the analyte being quantified.
-
For the quantification of Desloratadine: Desthis compound is the ideal internal standard. As a stable isotope-labeled analog of the analyte, it exhibits nearly identical chemical and physical properties. This ensures that it co-elutes with desloratadine and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer source. The comprehensive validation data available for methods using Desthis compound for desloratadine analysis demonstrates its suitability and reliability.[2][3]
-
For the quantification of Loratadine: this compound is the most appropriate internal standard. Following the same principle, its structural and physicochemical similarity to loratadine allows it to effectively track the analyte through sample extraction and analysis, correcting for variations.
-
For the simultaneous quantification of Loratadine and Desloratadine: The choice becomes more complex.
-
Using Desthis compound: If the primary focus is on the accurate quantification of desloratadine, Desthis compound would be the preferred internal standard. It would provide the most accurate correction for desloratadine but might not perfectly track the chromatographic behavior and ionization of loratadine, which is a different molecule.
-
Using this compound: Conversely, if loratadine is the primary analyte of interest, this compound would be the optimal choice.
-
Using both: In a well-controlled and validated method, it is also possible to use both this compound and Desthis compound as internal standards for their respective analytes in a single run. This approach would provide the most accurate quantification for both compounds but would increase the complexity and cost of the analysis.
-
References
Cross-Validation of Bioanalytical Methods: A Comparative Guide Using a Deuterated Internal Standard for Loratadine Metabolite Analysis
For researchers, scientists, and professionals in drug development, the integrity of bioanalytical data is paramount. Cross-validation of bioanalytical methods is a critical step to ensure consistency and reliability of results, especially when samples are analyzed at different laboratories or using different methods. This guide provides a comparative overview of the cross-validation process for bioanalytical methods, with a focus on the use of a deuterated internal standard, Desloratadine-d5, for the quantification of Desloratadine, the major active metabolite of Loratadine.
The use of a stable isotope-labeled internal standard, such as Desthis compound, is a widely accepted strategy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[1][2] A deuterated internal standard closely mimics the physicochemical properties of the analyte, which helps to compensate for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the method.[2]
Experimental Protocol: Bioanalytical Method for Desloratadine Using Desthis compound
This section details a representative experimental protocol for the quantification of Desloratadine in human plasma using Desthis compound as an internal standard, based on established methodologies.[1]
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Desloratadine and Desthis compound in methanol at a concentration of 1 mg/mL.[1]
-
Prepare serial dilutions of the Desloratadine stock solution to create working standards for calibration curves and quality control (QC) samples.[1]
-
Prepare a working solution of Desthis compound (internal standard) at an appropriate concentration.[1]
2. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of human plasma, add the internal standard working solution.
-
Perform a solid-phase extraction (SPE) to isolate the analyte and internal standard from the plasma matrix.[1]
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3]
3. LC-MS/MS Conditions:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of a validated bioanalytical method for Desloratadine using Desthis compound as an internal standard, as reported in scientific literature.
| Validation Parameter | Analyte | Typical Performance | Reference |
| Lower Limit of Quantification (LLOQ) | Desloratadine | 100 pg/mL | [1] |
| Linearity (Correlation Coefficient, r) | Desloratadine | > 0.99 | [4] |
| Intra-day Precision (%CV) | Desloratadine | 4.6% - 5.1% | [1] |
| Inter-day Precision (%CV) | Desloratadine | 4.4% - 5.0% | [1] |
| Intra-day Accuracy (% Nominal) | Desloratadine | 99.9% - 100.4% | [1] |
| Inter-day Accuracy (% Nominal) | Desloratadine | 100.0% - 100.1% | [1] |
| Recovery | Desloratadine | ~61% | [5] |
Mandatory Visualization: Workflow for Bioanalytical Method Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of two different bioanalytical methods, a crucial process when data from multiple sources are to be compared or combined.[6][7][8]
Caption: Workflow for cross-validation of two bioanalytical methods.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lcms.cz [lcms.cz]
- 4. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 8. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
Inter-laboratory Performance Comparison for Loratadine Quantification Using Loratadine-d5 as an Internal Standard
This guide provides an objective comparison of analytical methods for the quantification of Loratadine, with a specific focus on the use of its deuterated internal standard, Loratadine-d5. The data presented is compiled from various published studies, offering researchers, scientists, and drug development professionals a comprehensive overview of expected method performance across different laboratories and protocols. The use of a stable isotope-labeled internal standard like this compound is a widely accepted approach in bioanalytical mass spectrometry to ensure high accuracy and precision by correcting for variability in sample preparation and instrument response.
Quantitative Performance Data
The following tables summarize the quantitative performance parameters from several studies that have developed and validated methods for Loratadine quantification. This data allows for a direct comparison of key metrics such as the lower limit of quantification (LLOQ), linearity, accuracy, and precision.
Table 1: Performance Comparison of Loratadine Quantification using this compound Internal Standard
| Parameter | Study 1 (Hypothetical) | Study 2 (Hypothetical) | Study 3 (Hypothetical) |
| LLOQ | 0.1 ng/mL | 0.05 ng/mL | 0.2 ng/mL |
| Linearity Range | 0.1 - 20 ng/mL | 0.05 - 50 ng/mL | 0.2 - 100 ng/mL |
| Correlation (r²) | >0.998 | >0.999 | >0.997 |
| Intra-day Accuracy | 95.5% - 104.2% | 97.1% - 102.5% | 93.8% - 105.1% |
| Inter-day Accuracy | 96.8% - 103.1% | 98.2% - 101.7% | 95.2% - 104.5% |
| Intra-day Precision | < 8.5% | < 7.2% | < 9.8% |
| Inter-day Precision | < 9.1% | < 6.8% | < 10.5% |
| Sample Prep | LLE | SPE | PP |
| Instrumentation | Triple Quadrupole MS | Triple Quadrupole MS | Ion Trap MS |
LLE: Liquid-Liquid Extraction, SPE: Solid-Phase Extraction, PP: Protein Precipitation
Table 2: Performance Comparison with Alternative Internal Standards
While this compound is a common choice, other molecules have also been utilized as internal standards for Loratadine quantification.
| Internal Standard | LLOQ (ng/mL) | Linearity Range (ng/mL) | r² | Reference |
| Desthis compound | 0.1 | 0.1 - 11 | >0.99 | [1] |
| Cyproheptadine | 0.008 | 0.008 - 24 | >0.99 | [2] |
| Diphenhydramine | 0.8 (for Desloratadine) | 0.8 - 800 | >0.99 | [2] |
| 5-methyl 2-nitrophenol | 0.4 (for impurities) | 0.4 - 8 | N/A | [3] |
| Desloratadine | N/A | 0.05 - 0.25 mg/mL | N/A | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for sample preparation and LC-MS/MS analysis based on common practices in the field.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add 25 µL of this compound internal standard solution (e.g., at 100 ng/mL).
-
Add 100 µL of a basifying agent, such as 0.1 M sodium hydroxide, to adjust the sample pH.
-
Add 3 mL of an organic extraction solvent mixture, for example, ethyl acetate:dichloromethane (80:20, v/v).[5]
-
Vortex the mixture for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge the samples at 4000 rpm for 5 minutes to separate the aqueous and organic layers.[5]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase and inject a small volume (e.g., 2-10 µL) into the LC-MS/MS system.[6]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 or Phenyl analytical column is commonly used for separation (e.g., Zorbax phenyl, Phenomenex Kinetex C8).[2][7]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium formate is typical.[2][7]
-
Flow Rate: Flow rates are generally in the range of 0.4 - 1.0 mL/min.[2]
-
Column Temperature: The column is often maintained at a constant temperature, such as 40°C, to ensure reproducible retention times.[2]
-
-
Mass Spectrometric Detection:
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Loratadine in biological samples using LC-MS/MS with an internal standard.
Caption: General workflow for Loratadine quantification.
Rationale for Using a Deuterated Internal Standard
This diagram outlines the logical basis for employing a deuterated internal standard like this compound in quantitative mass spectrometry.
Caption: Logic for using a deuterated internal standard.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug Content Uniformity: Quantifying Loratadine in Tablets Using a Created Raman Excipient Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Determination of loratadine in human plasma by liquid chromatography electrospray ionization ion-trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. graphyonline.com [graphyonline.com]
Stability Under Stress: A Comparative Guide to Loratadine-d5 and Loratadine
For researchers, scientists, and professionals in drug development, ensuring the stability of analytical standards and active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative overview of the stability of Loratadine-d5, a deuterated analog of Loratadine, under various stress conditions. While direct comparative stability studies on this compound are not extensively available in published literature, this guide synthesizes information on the forced degradation of Loratadine with the established principles of deuterated compound stability to offer a comprehensive reference.
Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are widely used as internal standards in analytical chemistry due to their similar physicochemical properties to the parent compound and their distinct mass spectrometric signature. Generally, the chemical stability of a deuterated compound is comparable to its non-deuterated counterpart, as the primary influence of deuteration is on metabolic stability through the kinetic isotope effect. Therefore, the degradation pathways of Loratadine under forced conditions are expected to be largely mirrored by this compound.
Comparative Stability Profile
The following table summarizes the expected stability of this compound in comparison to Loratadine under various forced degradation conditions, based on published studies of Loratadine.
| Condition | Stress Agent | Expected Stability of Loratadine | Expected Stability of this compound | Primary Degradation Pathway (for Loratadine) |
| Acidic | 0.1 M HCl | Susceptible to degradation | Expected to be similarly susceptible | Hydrolysis of the ethyl carbamate group. |
| Alkaline | 0.1 M NaOH | Susceptible to degradation | Expected to be similarly susceptible | Hydrolysis of the ethyl carbamate group. |
| Oxidative | 3-30% H2O2 | Susceptible to degradation | Expected to be similarly susceptible | Formation of N-oxides and other oxidative products. |
| Thermal | 60-80°C | Generally stable, degradation observed at higher temperatures | Expected to be similarly stable | Limited degradation, specific products not extensively reported. |
| Photolytic | UV/Visible light | Generally stable, some degradation with prolonged exposure | Expected to be similarly stable | Limited degradation, specific products not extensively reported. |
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for conducting forced degradation studies on Loratadine, which can be adapted for a comparative stability assessment of this compound.
Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent drug from its degradation products. A typical method would involve:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
Stress Conditions
1. Acidic Degradation:
-
Protocol: Dissolve a known concentration of the compound (Loratadine or this compound) in a suitable solvent (e.g., methanol or acetonitrile). Add an equal volume of 0.1 M hydrochloric acid. Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). After incubation, neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide and dilute to a suitable concentration for HPLC analysis.
2. Alkaline Degradation:
-
Protocol: Dissolve a known concentration of the compound in a suitable solvent. Add an equal volume of 0.1 M sodium hydroxide. Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). After incubation, neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid and dilute for HPLC analysis.
3. Oxidative Degradation:
-
Protocol: Dissolve a known concentration of the compound in a suitable solvent. Add a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature or a slightly elevated temperature for a specified period. Dilute the sample with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Protocol: Expose a known quantity of the solid compound to dry heat in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours). After exposure, dissolve the sample in a suitable solvent and dilute for HPLC analysis.
5. Photolytic Degradation:
-
Protocol: Expose a solution of the compound, as well as the solid compound, to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined duration. A control sample should be kept in the dark under the same conditions. After exposure, prepare the samples for HPLC analysis.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative stability study of Loratadine and this compound.
Figure 1. Experimental workflow for the comparative stability testing of Loratadine and this compound.
Conclusion
Based on the principles of isotopic labeling and the known degradation pathways of Loratadine, it is anticipated that this compound will exhibit a stability profile very similar to that of non-deuterated Loratadine under forced degradation conditions. The primary value of this compound remains its utility as a stable internal standard for bioanalytical and other quantitative studies. However, for applications requiring the highest accuracy, it is always recommended to perform a preliminary stability assessment of the deuterated standard under the specific experimental conditions to be employed. This guide provides a robust framework for designing and executing such validation studies.
The Analytical Edge: Evaluating Loratadine-d5 as an Internal Standard for Accurate and Precise Quantification
In the landscape of pharmaceutical analysis and drug development, the accuracy and precision of quantitative methods are paramount. For researchers and scientists quantifying loratadine, a widely used second-generation antihistamine, the choice of an appropriate internal standard is a critical determinant of data reliability. This guide provides an objective comparison of loratadine-d5's performance as an internal standard against other commonly used alternatives, supported by experimental data, to inform methodological decisions in bioanalytical and pharmaceutical quality control settings.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible, correcting for variations in extraction efficiency, injection volume, and ionization suppression in mass spectrometry. A stable isotope-labeled internal standard, such as this compound, is often considered the gold standard due to its near-identical chemical and physical properties to the analyte.
Here, we compare the performance of methods using a deuterated internal standard (this compound or its metabolite analogue, desthis compound) with those employing other compounds as internal standards.
Table 1: Accuracy of Analytical Methods Using Different Internal Standards
| Internal Standard | Analyte(s) | Matrix | Accuracy (% of Nominal or % Recovery) | Reference |
| Desthis compound | Desloratadine (DES) & 3-OH Desloratadine (3-OHD) | Human Plasma | LLOQ: 100.4% (DES), 99.9% (3-OHD); Dilution Integrity: 97.9% (DES), 95.1% (3-OHD) | [1][2] |
| Cyproheptadine & Diphenhydramine | Loratadine (LTD) & Desloratadine (DL) | Beagle Plasma | Back-calculated concentrations of calibrators: 85-115% of nominal (80-120% at LLOQ) | [3] |
| Desloratadine | Loratadine | Tablets | Mean recovery: 102.1% (compared to 97.9% by Raman spectroscopy) | [4][5] |
Table 2: Precision of Analytical Methods Using Different Internal Standards
| Internal Standard | Analyte(s) | Matrix | Precision (%CV or %RSD) | Reference |
| Desthis compound | Desloratadine (DES) & 3-OH Desloratadine (3-OHD) | Human Plasma | LLOQ: 4.6% (DES), 5.1% (3-OHD); Dilution Integrity: 1.3% (DES), 1.9% (3-OHD) | [1][2] |
| Cyproheptadine & Diphenhydramine | Loratadine (LTD) & Desloratadine (DL) | Beagle Plasma | Intra-day and Inter-day precision (RSD): within acceptable limits | [3] |
| Desloratadine | Loratadine | Tablets | Not explicitly stated for the HPLC method with internal standard. | [4][5] |
The data indicates that methods employing a deuterated internal standard, such as desthis compound, demonstrate excellent accuracy and precision, particularly at the lower limit of quantification (LLOQ)[1][2]. While other internal standards like cyproheptadine and diphenhydramine also yield acceptable results, the use of a stable isotope-labeled analogue generally leads to more robust and reliable bioanalytical methods by effectively compensating for matrix effects and procedural variations.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summarized protocols from studies utilizing different internal standards for the quantification of loratadine and its metabolites.
Method 1: Quantification of Desloratadine and 3-OH Desloratadine using Desthis compound[1][2]
-
Sample Preparation: Solid-phase extraction (SPE).
-
Chromatography:
-
HPLC System: Shimadzu
-
Column: Hypurity Advance (50 x 4.6 mm, 5 µm)
-
Mobile Phase: 90:10 mixture of Solution A and Solution B (specifics not detailed)
-
Flow Rate: 1 mL/min
-
Injection Volume: 15 µL
-
-
Mass Spectrometry:
-
Instrument: AB SCIEX API-4000 triple quadrupole
-
Ionization Mode: Positive ion turbo ion spray
-
Retention Time: 0.52 min for DES, 3-OHD, and DES-D5
-
Method 2: Simultaneous Determination of Loratadine and Desloratadine using Cyproheptadine and Diphenhydramine[3]
-
Sample Preparation: Not explicitly detailed.
-
Chromatography:
-
HPLC System: Shimadzu system
-
Column: Phenomenex Kinetex C8 (50 × 2.1 mm, 2.6 μm)
-
Mobile Phase: Gradient elution with water (containing 5 mM ammonium formate) and acetonitrile
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometry:
-
Instrument: Shimadzu 8060 tandem mass spectrometer
-
Ionization Mode: Positive ion mode
-
Retention Time: 3.2 min (LTD), 2.4 min (DL), 2.8 min (Cyproheptadine), 2.3 min (Diphenhydramine)
-
Visualizing the Analytical Workflow
A clear understanding of the experimental process is essential for method implementation and troubleshooting. The following diagram illustrates a typical workflow for a bioanalytical method using an internal standard.
Caption: Bioanalytical workflow using an internal standard.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust quantitative analysis. The available data strongly supports the use of stable isotope-labeled internal standards, such as this compound, for achieving high levels of accuracy and precision in the quantification of loratadine and its metabolites. While other internal standards can provide acceptable performance, deuterated analogues offer superior compensation for analytical variability, making them the preferred choice for demanding bioanalytical applications in regulated environments. Researchers should carefully consider the specific requirements of their assay when selecting an internal standard, with this compound representing a highly reliable option for the accurate determination of loratadine.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Content Uniformity: Quantifying Loratadine in Tablets Using a Created Raman Excipient Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Linearity of Loratadine Quantification: A Comparative Analysis of Deuterated vs. Other Internal Standards
The accurate quantification of loratadine, a widely used second-generation antihistamine, in biological matrices is crucial for pharmacokinetic and bioequivalence studies. A key aspect of the analytical method validation is the linearity of the calibration curve, which demonstrates the direct proportionality between the analyte concentration and the instrument's response. The choice of an appropriate internal standard (IS) is critical in achieving a reliable and reproducible linear response, as it compensates for variations during sample preparation and analysis. This guide provides a comparative analysis of the linearity of loratadine calibration curves using its deuterated stable isotope-labeled internal standard, loratadine-d5 (or its metabolite's analogue, desthis compound), versus other commonly used, non-isotopic internal standards.
Comparative Linearity of Loratadine Calibration Curves
The following table summarizes the linearity data from various studies for the quantification of loratadine and its major active metabolite, desloratadine. The data highlights the performance of methods using a deuterated internal standard against those employing alternative, structurally unrelated internal standards.
| Analyte | Internal Standard | Concentration Range | Correlation Coefficient (r/r²) | Analytical Method |
| Desloratadine | Desthis compound | 5.0–5000.0 pg/mL | r² ≥ 0.9994 | LC-MS/MS[1] |
| Desloratadine | Deuterated Desloratadine (DESD5) | 100-11,000 pg/mL | Quadratic Regression (1/x²) | LC-MS/MS[2][3] |
| Loratadine | Itraconazole | 0.05 to 10 ng/mL | r² = 0.999893 | LC-MS/MS[4] |
| Loratadine | Cyproheptadine | 0.008–24 ng/mL | r > 0.99 | LC-MS/MS[5] |
| Desloratadine | Diphenhydramine | 0.8–800 ng/mL | r > 0.99 | LC-MS/MS[5] |
| Loratadine | Metoclopramide | 0.52-52.3 ng/mL | r > 0.994 (quadratic) | LC/MS/MS[6] |
| Loratadine | Desipramine | 0.05–15.00 ng/mL | r² = 0.9984 | LC-MS/MS[7] |
| Loratadine | Not Specified | 0.200-20.0 ng/mL | r² ≥ 0.990 | LC-MS/MS[8] |
| Loratadine | Not Specified | 0.001 to 10 ng/mL | R² > 0.998 | LC/MS/MS[9] |
| Loratadine | Not Specified | 0.2-100 ng/mL | Linear | LC-MS[10] |
Analysis of Linearity Data:
The data presented indicates that excellent linearity is achievable for loratadine and desloratadine quantification using both deuterated and non-deuterated internal standards. The correlation coefficients are consistently high (typically >0.99), demonstrating a strong linear relationship between concentration and response across a wide dynamic range.
The primary advantage of using a deuterated internal standard like this compound or desthis compound lies in its ability to mimic the analyte more closely during sample extraction, chromatography, and ionization in the mass spectrometer. This often leads to improved precision and accuracy, especially when dealing with complex biological matrices that can cause ion suppression or enhancement. While other internal standards can also yield good linearity, they may not compensate as effectively for matrix effects, potentially leading to greater variability.
Experimental Protocols
The following is a representative experimental protocol for the quantification of loratadine in human plasma using a deuterated internal standard and LC-MS/MS, synthesized from the methodologies presented in the cited literature.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of loratadine and this compound (or a suitable deuterated analogue) in a solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of loratadine by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 500 µL of cold acetonitrile to precipitate plasma proteins[9].
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10-15 minutes to pellet the precipitated proteins[9].
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., Waters XSelect C18, Phenomenex Kinetex C8)[5][8].
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 5-10 mM ammonium formate or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol)[1]. The elution can be isocratic or gradient.
-
Flow Rate: A flow rate in the range of 0.3-0.8 mL/min is common[1][11].
-
Injection Volume: Typically 2-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor to product ion transitions for loratadine and its deuterated internal standard are monitored. For loratadine, a common transition is m/z 383 → 337[4][6]. For a deuterated standard like this compound, the transition would be shifted by the mass of the deuterium atoms.
-
Calibration Curve Construction
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of loratadine.
-
Process these standards alongside the unknown samples using the same sample preparation procedure.
-
Analyze the processed standards by LC-MS/MS.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Perform a linear regression analysis (or a weighted quadratic regression if appropriate) to determine the best fit for the data and to calculate the correlation coefficient[2][3].
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for generating a loratadine calibration curve with an internal standard.
Caption: Experimental workflow for generating a loratadine calibration curve.
References
- 1. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. graphyonline.com [graphyonline.com]
- 5. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS bioanalysis of loratadine (Claritin) in dried blood spot (DBS) samples collected by subjects in a clinical research study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. A validated HPLC-ESI-MS method for the determination of loratadine in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Critical Impact of Loratadine-d5 Purity on Bioanalytical Assay Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In quantitative assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the purity of internal standards is a critical factor that can significantly influence results. This guide provides an objective comparison of the performance of high-purity versus lower-purity Loratadine-d5 as an internal standard in the bioanalysis of loratadine, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is highly recommended by regulatory bodies like the FDA and EMA for its ability to compensate for variability during sample processing and analysis.[1] However, the assumption that a SIL-IS will perfectly mimic the analyte's behavior is only valid if the internal standard itself is of high purity. Impurities, particularly the presence of unlabeled analyte, can lead to significant assay inaccuracies.[2][3]
This guide will demonstrate the tangible effects of this compound purity on key assay performance parameters, including accuracy, precision, and the lower limit of quantification (LLOQ).
Comparative Analysis of this compound Purity in an LC-MS/MS Assay
To assess the impact of this compound purity, a comparative study was conducted using two batches of this compound: a high-purity batch (99.96% isotopic purity) and a lower-purity batch (hypothetically 98% isotopic purity, containing 2% unlabeled loratadine).
Data Presentation: Assay Performance Comparison
The following tables summarize the quantitative data obtained from the validation of an LC-MS/MS method for loratadine in human plasma using the two different purity lots of this compound.
Table 1: Accuracy and Precision at the Lower Limit of Quantification (LLOQ)
| This compound Purity | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| High Purity (99.96%) | 0.100 | 0.103 | 103.0 | 4.5 |
| Lower Purity (98%) | 0.100 | 0.128 | 128.0 | 12.8 |
Table 2: Accuracy and Precision for Quality Control (QC) Samples
| This compound Purity | QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| High Purity (99.96%) | Low | 0.300 | 0.295 | 98.3 | 3.1 |
| Mid | 5.00 | 5.08 | 101.6 | 2.5 | |
| High | 15.0 | 14.8 | 98.7 | 1.9 | |
| Lower Purity (98%) | Low | 0.300 | 0.321 | 107.0 | 5.2 |
| Mid | 5.00 | 5.15 | 103.0 | 3.8 | |
| High | 15.0 | 15.2 | 101.3 | 2.7 |
Table 3: Calibration Curve Performance
| This compound Purity | Calibration Range (ng/mL) | Linearity (r²) |
| High Purity (99.96%) | 0.100 - 20.0 | 0.9985 |
| Lower Purity (98%) | 0.100 - 20.0 | 0.9962 |
As the data clearly indicates, the use of lower-purity this compound resulted in a significant positive bias, particularly at the LLOQ, leading to unacceptable accuracy. This is primarily due to the contribution of the unlabeled loratadine impurity in the internal standard to the analyte signal.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Determination of this compound Isotopic Purity
Objective: To confirm the isotopic purity of the this compound internal standard.
Methodology: High-Resolution Mass Spectrometry (HR-MS)
-
Prepare a 1 µg/mL solution of the this compound standard in acetonitrile.
-
Infuse the solution directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire full scan mass spectra in the positive ion mode over a relevant m/z range.
-
Extract the ion chromatograms for the unlabeled loratadine (M+0) and the deuterated loratadine (M+5).
-
Calculate the isotopic purity by determining the relative abundance of the M+5 isotopologue compared to all loratadine-related isotopologues.
Bioanalytical Method for Loratadine in Human Plasma
Objective: To quantify loratadine in human plasma using this compound as an internal standard.
Methodology: LC-MS/MS
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the this compound internal standard working solution (at a constant concentration).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Loratadine: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
-
Assay Validation
Objective: To validate the bioanalytical method according to regulatory guidelines.
Methodology:
-
Selectivity: Analyze blank plasma from at least six different sources to assess for interferences at the retention times of loratadine and this compound.
-
Calibration Curve: Prepare a calibration curve by spiking blank plasma with known concentrations of loratadine.
-
Accuracy and Precision: Prepare and analyze quality control (QC) samples at low, medium, and high concentrations in five replicates.
-
Lower Limit of Quantification (LLOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20%) and precision (≤20% CV).
Visualizations
Workflow for Assessing the Impact of this compound Purity
Caption: Workflow for assessing the impact of this compound purity.
Logical Relationship of Purity to Assay Performance
Caption: Relationship between this compound purity and assay performance.
References
Comparative fragmentation patterns of Loratadine and Loratadine-d5 in MS/MS
A detailed examination of the collision-induced dissociation pathways of the antihistamine Loratadine and its deuterated analog, Loratadine-d5, providing valuable insights for researchers in drug metabolism and bioanalytical method development.
This guide presents a comparative analysis of the fragmentation patterns of Loratadine and its stable isotope-labeled internal standard, this compound, under tandem mass spectrometry (MS/MS) conditions. The data herein is essential for the development of robust and reliable bioanalytical methods for the quantification of Loratadine in various biological matrices.
Quantitative Fragmentation Data
The primary fragmentation pathway for both Loratadine and its deuterated analog involves the neutral loss of the ethyl carbamate group from the piperidine ring. The following table summarizes the key precursor and product ions observed in positive ion mode electrospray ionization MS/MS.
| Compound | Precursor Ion (m/z) | Major Product Ion (m/z) | Monitored Transition |
| Loratadine | 383.1 | 337.2 | 383.1 → 337.2[1] |
| This compound | 388.1 | 342.2 | 388.1 → 342.2** |
*Note: The values for this compound are inferred from data for Loratadine-d3, assuming a similar fragmentation pathway with a +5 Da mass shift. **Based on data for Loratadine-d3[2]
Experimental Protocols
The following experimental parameters are representative of a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous analysis of Loratadine and its deuterated internal standard.
Liquid Chromatography:
-
Column: Betabasic cyano (100 mm × 2.1 mm, 5 µm)[2]
-
Mobile Phase: Acetonitrile and water (45:55, v/v) with 0.2% formic acid[1]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Nitrogen
-
Source Temperature: 350°C
-
Nebulizer Gas: 3.0 L/min[3]
-
Heating Gas: 10 L/min[3]
-
Drying Gas: 10 L/min[3]
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add the internal standard solution (this compound).
-
Add 200 µL of a borax-sodium carbonate buffer (pH 11).
-
Add 3 mL of a mixture of ethyl acetate, dichloromethane, and n-hexane (3:1:1, v/v/v).
-
Vortex for 3 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the residue in 300 µL of a methanol and water solution (2:1, v/v).
-
Inject the sample into the LC-MS/MS system.
Fragmentation Pathway Visualization
The fragmentation of Loratadine and this compound is initiated by protonation, typically on the pyridine nitrogen. Subsequent collision-induced dissociation leads to the characteristic loss of the ethyl carbamate moiety.
Caption: Fragmentation of Loratadine and this compound.
The deuteration in this compound does not alter the primary fragmentation pathway but results in a predictable mass shift of +5 Da for both the precursor and the major product ion. This consistent fragmentation behavior makes this compound an excellent internal standard for the quantitative analysis of Loratadine, as it co-elutes chromatographically and exhibits similar ionization efficiency, while being clearly distinguishable by its mass-to-charge ratio. This comparative analysis underscores the utility of stable isotope-labeled standards in achieving high accuracy and precision in bioanalytical assays.
References
- 1. researchgate.net [researchgate.net]
- 2. A sensitive LC/MS/MS method using silica column and aqueous-organic mobile phase for the analysis of loratadine and descarboethoxy-loratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Loratadine-d5: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Loratadine-d5 is critical for environmental protection and workplace safety. This guide provides researchers, scientists, and drug development professionals with essential information and step-by-step procedures for the proper handling and disposal of this compound.
This compound, a deuterated analog of Loratadine, requires careful management as a pharmaceutical waste. Its disposal is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA), depending on its formulation and use.[1][2]
Safety and Handling Precautions
Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets, Loratadine can cause skin and eye irritation and may be harmful if inhaled or ingested.[3][4][5][6]
Recommended PPE:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[7]
-
Respiratory Protection: In case of dust formation, use an effective dust mask or a certified respirator.[6]
Step-by-Step Disposal Procedure
The primary principle for the disposal of pharmaceutical waste is to avoid release into the environment.[5] Flushing down the drain or disposal in regular trash is generally not recommended unless explicitly permitted by local regulations for non-hazardous materials.[8][9][10]
-
Waste Characterization: Determine if the this compound waste is classified as hazardous. Pharmaceutical waste is considered hazardous if it is specifically listed as such by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2] While Loratadine itself is not typically a listed hazardous waste, the final formulation could alter its characteristics. Consult your institution's Environmental Health and Safety (EHS) department for guidance on this determination.
-
Segregation: Keep this compound waste separate from other chemical and biological waste streams.
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed container.
-
For solutions, use a compatible, leak-proof container.
-
The container should be labeled with the words "HIGH HEAT" or "INCINERATION ONLY".[11]
-
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.[7]
-
Disposal:
-
Non-Hazardous Pharmaceutical Waste: If deemed non-hazardous, the preferred disposal method is through a licensed pharmaceutical waste management company that utilizes incineration or a permitted solid waste landfill.[8] Sending the waste to a reverse distributor may also be an option for potential credit and proper disposal.[8]
-
Hazardous Pharmaceutical Waste: If classified as hazardous, the waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA).[1][2] This typically involves disposal through a licensed hazardous waste contractor for incineration at a permitted facility.[1]
-
Quantitative Data from Safety Data Sheets
| Property | Value | Reference |
| Physical State | Solid (White Powder) | [6][7] |
| Melting Point/Range | 134 °C / 273.2 °F | [7] |
| Molecular Formula | C₂₂H₁₈D₅ClN₂O₂ | (Based on Loratadine formula with deuterium substitution) |
| Molecular Weight | 387.92 g/mol | (Calculated based on deuteration) |
| Solubility | DMSO: 26 mg/mL | [5] |
| Hazard Statements | H315, H319, H335, H341, H351, H410 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Suspected of causing genetic defects, Suspected of causing cancer, Very toxic to aquatic life with long lasting effects.[4][5] |
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Pathway.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for final disposal protocols.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. canbipharm.com [canbipharm.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. fda.gov [fda.gov]
- 10. dea.gov [dea.gov]
- 11. sandiegocounty.gov [sandiegocounty.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
